5-Deoxy-d-ribofuranose
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(3R,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
MKMRBXQLEMYZOY-SOOFDHNKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
mechanism of 5-deoxy-d-ribofuranose ring opening
Title: Mechanistic Dynamics of 5-Deoxy-D-Ribofuranose Ring Opening: Kinetic Principles and Bioconjugation Applications
Executive Summary
The structural chemistry of carbohydrates is fundamentally governed by ring-chain tautomerism—the thermodynamic equilibrium between cyclic hemiacetals and their open-chain carbonyl forms[1]. While canonical hexoses (e.g., D-glucose) predominantly exist as highly stable six-membered pyranose rings, the targeted removal of the C5 hydroxyl group in 5-deoxy-D-ribose introduces a profound structural constraint. Lacking the nucleophilic C5-OH required for pyranose formation, 5-deoxy-D-ribose is obligatorily restricted to a five-membered furanose ring[1][2].
This forced furanose conformation inherently possesses higher ring strain than a pyranose equivalent, shifting the thermodynamic equilibrium to yield a significantly higher transient concentration of the reactive open-chain aldehyde. Understanding the kinetics of this ring-opening mechanism is critical for drug development professionals, particularly in the design of rapid bioconjugation systems for Positron Emission Tomography (PET) radiotracers[2][3] and the synthesis of antimetabolite therapeutics[4].
Mechanistic Elucidation of Ring-Chain Tautomerism
The ring opening of 5-deoxy-D-ribofuranose proceeds via an acid- or base-catalyzed cleavage of the C1–O4 bond[1].
-
Acid Catalysis Causality: Protonation of the ring oxygen (O4) creates a superior leaving group. The subsequent deprotonation of the anomeric hydroxyl (C1-OH) drives the collapse of the hemiacetal, breaking the C1–O4 bond to yield the open-chain aldehyde.
-
Base Catalysis Causality: Conversely, in basic environments, the anomeric hydroxyl is deprotonated first, forming an alkoxide intermediate that collapses to form the carbonyl double bond, simultaneously expelling the O4 oxygen as an alkoxide, which is subsequently protonated.
Because the open-chain aldehyde is achiral at C1, the subsequent ring closure can occur from either the α
or β -face, resulting in the characteristic anomerization (mutarotation) of the sugar[1][5].
Caption: Kinetic equilibrium of 5-deoxy-D-ribofuranose ring-chain tautomerism.
Kinetic Analysis: Self-Validating NMR Protocol
To quantify the transient kinetics of furanose ring opening, 1D Saturation-Transfer Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[5]. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology:
-
Isotopic Equilibration & Standardization: Dissolve 5-deoxy-D-ribose in D₂O buffered to pH 7.4. Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift and integration standard.
-
Causality: The sample must incubate for 24 hours to ensure complete thermodynamic equilibrium between the α and β anomers. Without establishing baseline equilibrium, kinetic extraction via Bloch equations is mathematically underdetermined.
-
-
T₁ Relaxation Measurement: Perform an inversion-recovery sequence to determine the longitudinal relaxation time (T₁) of the anomeric proton (C1-H) for both anomers.
-
Causality: T₁ values are strictly required to deconvolute intrinsic magnetic relaxation from the chemical exchange occurring during saturation.
-
-
Selective RF Saturation (Forward Reaction): Apply a selective continuous-wave radiofrequency (RF) pulse to saturate the α -anomer C1-H resonance. Monitor the exponential intensity decay of the β -anomer C1-H resonance over varying saturation times.
-
Causality: Because direct α→β conversion is impossible without bond cleavage, the transfer of magnetization occurs exclusively through the open-chain aldehyde intermediate. The decay rate directly yields the ring-opening rate constant ( kopen ).
-
-
Internal Validation (Reciprocal Transfer): Reverse the experiment by saturating the β -anomer and monitoring the α -anomer.
-
Validation Logic: The calculated forward and reverse rates must satisfy the microscopic reversibility condition ( Keq=kforward/kreverse ). A deviation of >5% indicates off-target RF spillover or baseline integration artifacts, immediately invalidating the run.
-
Caption: Self-validating NMR workflow for quantifying furanose ring-opening kinetics.
Applied Significance in Drug Development
The unique ring-opening dynamics of 5-deoxyribose derivatives are heavily exploited in modern radiopharmaceutical chemistry. A prime example is the use of 5-fluoro-5-deoxyribose (FDR) for the 18 F-radiolabeling of bioactive peptides (e.g., RGD peptides for αvβ3 integrin tumor imaging)[2][3].
The "Aldehydic" Advantage
Bioconjugation via oxime ligation requires a free aldehyde to react with an aminooxy-functionalized peptide. Standard sugars like 2-fluoro-2-deoxyglucose (FDG) exist almost entirely as stable 6-membered pyranose rings, rendering oxime ligation painfully slow and inefficient[2].
By utilizing 5-fluoro-5-deoxyribose, researchers leverage two synergistic structural features:
-
Obligate Furanose: The lack of a C5-OH prevents pyranose formation, locking the sugar into the strained 5-membered ring, which opens much faster[2].
-
Inductive Destabilization: The highly electronegative fluorine at C5 inductively pulls electron density away from the ring, further destabilizing the cyclic hemiacetal and driving the equilibrium toward the reactive open-chain aldehyde[2].
Table 1: Comparison of Sugar Ring Dynamics and Bioconjugation Efficiency
| Carbohydrate Derivative | Dominant Ring Form | Aldehyde Equilibrium Availability | Oxime Ligation Yield (10 min) |
| D-Glucose | Pyranose (6-membered) | Very Low | < 5% |
| 2-Fluoro-2-deoxyglucose | Pyranose (6-membered) | Extremely Low | 2 - 5% |
| D-Ribose | Pyranose / Furanose | Moderate | ~ 40% |
| 5-Fluoro-5-deoxyribose | Furanose (5-membered) ONLY | High | > 90% |
Data synthesized from comparative bioconjugation studies[2].
Caption: Application of furanose ring-opening in the synthesis of peptide-based PET radiotracers.
Beyond bioconjugation, the open-chain aldehyde of 5-deoxy-D-ribose serves as a critical electrophilic substrate in chemoenzymatic synthesis. For instance, it is utilized as a precursor by transketolase enzymes to synthesize 7-deoxy-sedoheptulose, a potent cyanobacterial antimetabolite that targets the shikimate pathway[4]. In all these applications, the fundamental driver of reactivity is the structurally enforced, rapid ring-chain tautomerism inherent to the 5-deoxyribofuranose scaffold.
References
-
Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of αvβ3 integrin receptor. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]
-
Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms. Nature Communications (via PMC/NIH). Available at:[Link]
-
Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. Available at:[Link]
-
Anomerization of furanose sugars: kinetics of ring-opening reactions by proton and carbon-13 saturation-transfer NMR spectroscopy. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of αvβ3 integrin receptor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of α(v)β(3) integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Thermodynamic Landscape of 5-Deoxy-D-Ribofuranose Isomers: Mechanistic Insights and Analytical Protocols
Abstract: This technical guide provides an in-depth mechanistic analysis of the thermodynamic stability of 5-deoxy-D-ribofuranose isomers. As a critical carbohydrate scaffold in the synthesis of nucleoside analog therapeutics (e.g., capecitabine), understanding its anomeric equilibrium is essential for optimizing stereoselective glycosylation. We detail the stereoelectronic drivers of furanose isomerization, provide quantitative NMR benchmarks, and outline field-proven experimental protocols for thermodynamic profiling and stereoselective acetylation.
Structural Paradigm: The Absence of Pyranose
In aqueous environments, standard aldopentoses like D-ribose exist as a complex tautomeric mixture overwhelmingly dominated by six-membered pyranose rings (>70%), with five-membered furanose rings and open-chain aldehydes acting as minor constituents (1[1]). However, 5-deoxy-D-ribose presents a unique structural constraint: the replacement of the C5 hydroxyl group with a hydrogen atom eliminates the nucleophile required for pyranose cyclization. Consequently, its thermodynamic landscape is strictly confined to an equilibrium between the open-chain aldehyde, α-5-deoxy-D-ribofuranose, and β-5-deoxy-D-ribofuranose (2[2]).
Thermodynamic Drivers of Furanose Isomerization
The relative thermodynamic stability of the α and β furanose anomers is dictated by a competition between stereoelectronic stabilization and steric minimization:
-
The Anomeric Effect: In furanose systems, the anomeric effect provides thermodynamic stabilization to the α-anomer (where the C1 hydroxyl assumes a quasi-axial orientation). This occurs via hyperconjugative electron donation from the non-bonding orbital ( nO ) of the endocyclic oxygen into the antibonding orbital ( σ∗ ) of the exocyclic C1-O bond (3[3]).
-
Steric and Dipole Minimization: Conversely, the β-anomer is thermodynamically favored by its 1,2-trans configuration. Placing the C1 and C2 hydroxyl groups on opposite faces of the furanose ring minimizes both steric clash and unfavorable dipole-dipole repulsions inherent to the 1,2-cis geometry of the α-anomer (4[4]).
Because five-membered rings undergo rapid pseudorotation, the energy barrier between these states is low, resulting in a dynamic equilibrium that can be heavily influenced by solvent polarity and temperature.
Thermodynamic equilibrium of 5-deoxy-D-ribofuranose isomers in aqueous solution.
Quantitative Data: NMR Parameters for Anomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for quantifying the anomeric ratio and extracting thermodynamic parameters. The anomeric proton (C1-H) serves as a distinct diagnostic probe due to its highly deshielded nature.
Table 1: Predicted NMR Chemical Shifts and Coupling Constants for 5-Deoxy-D-Ribofuranose Anomers in D2O
| Isomer | 1H NMR C1-H (ppm) | 13C NMR C1 (ppm) | 3J1,2 Coupling (Hz) | Configuration |
| α-5-Deoxy-D-ribofuranose | ~5.2 | ~98 | 4.0 - 5.0 | 1,2-cis |
| β-5-Deoxy-D-ribofuranose | ~5.1 | ~97 | 1.0 - 2.0 | 1,2-trans |
Data synthesized from established carbohydrate NMR protocols (2[2], 4[4]). The significantly smaller 3J1,2 coupling constant in the β-anomer is characteristic of the ~90° dihedral angle typical of the 1,2-trans furanose configuration.
Experimental Workflows
Protocol 1: NMR-Based Thermodynamic Profiling of Anomeric Equilibrium
Causality: To accurately measure the thermodynamic equilibrium, the sample must be fully equilibrated in the solvent. Immediate analysis of dissolved crystalline sugar reflects the solid-state anomeric composition, which is kinetically trapped, rather than the true solution-state thermodynamic minimum.
-
Sample Preparation: Dissolve 5-10 mg of high-purity 5-deoxy-D-ribose in 0.6 mL of deuterium oxide (D2O) (2[2]).
-
Equilibration: Incubate the solution at 298 K for a minimum of 2 hours. This duration ensures the mutarotation process reaches thermodynamic equilibrium via the open-chain aldehyde intermediate (2[2]).
-
NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1D 1H and 13C spectra using a high-field spectrometer ( ≥ 400 MHz). Utilize a relaxation delay ( d1 ) of at least 5 seconds to ensure complete longitudinal relaxation for quantitative integration.
-
Spectral Integration & Calculation: Integrate the isolated C1-H signals at ~5.2 ppm ( Iα ) and ~5.1 ppm ( Iβ ). Calculate the equilibrium constant Keq=Iβ/Iα . Derive the Gibbs free energy difference using the standard thermodynamic equation ΔG∘=−RTln(Keq) .
Step-by-step NMR workflow for calculating the thermodynamic stability of anomers.
Protocol 2: Stereoselective Acetylation to 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
Causality: The synthesis of nucleoside analogs (e.g., capecitabine) requires an activated glycosyl donor. Standard acetylation of 5-deoxy-D-ribose yields a thermodynamic mixture of isomers. Lewis acid catalysis (e.g., FeCl3 ) is employed to facilitate the reversible cleavage of the C1-acetate, allowing the system to funnel into the thermodynamically more stable β-anomer prior to crystallization (5[5], 6[6]).
-
Activation: Suspend 5-deoxy-D-ribose in anhydrous pyridine and cool the reaction vessel to 0°C under an inert atmosphere.
-
Acylation: Add acetic anhydride (3.5 equivalents) dropwise. The controlled addition prevents exothermic degradation and ensures complete peracetylation.
-
Thermodynamic Equilibration: Introduce a catalytic amount of FeCl3 . Stir the mixture at room temperature for 12 hours. The Lewis acid promotes anomerization, driving the equilibrium toward the desired thermodynamic sink (5[5]).
-
Isolation & Purification: Quench the reaction with ice water, extract the organic layer with dichloromethane, and purify the crude 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose via silica gel chromatography. The pure β-isomer can be isolated via selective crystallization from an ethyl acetate-hexane solvent system (6[6]).
Conclusion
The thermodynamic stability of 5-deoxy-D-ribofuranose isomers is a fundamental parameter that dictates the efficiency of downstream synthetic applications. By leveraging the absence of the pyranose form and understanding the stereoelectronic balance between the anomeric effect and steric minimization, researchers can accurately profile and manipulate these isomers. The integration of rigorous NMR quantification and Lewis acid-mediated thermodynamic equilibration provides a robust, self-validating framework for modern carbohydrate chemistry and drug development.
References
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US8603999B2 - Amphiphile prodrugs | Google Patents | 6
-
1,2,3-Triacetyl-5-deoxy-D-ribose | 62211-93-2 | ChemicalBook | 5
-
Spectroscopic Analysis of 5-Deoxy-D-ribose: Application Notes and Protocols for Researchers | Benchchem | 2
-
THE PROTON MAGNETIC RESONANCE SPECTRA AND TAUTOMERIC EQUILIBRIA OF ALDOSES IN DEUTERIUM OXIDE | Canadian Science Publishing | 4
-
Pseudorotational energy curves for 7 (upper) and 8 (bottom) computed at... | ResearchGate |3
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity | CIGS | 1
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The Divergent Pathways of a Deoxy Sugar: A Technical Guide to the Biosynthesis and Metabolism of 5-Deoxy-D-Ribofuranose
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive exploration of the biochemical pathways involving 5-deoxy-D-ribofuranose, a deoxy sugar at the intersection of primary and secondary metabolism. Long considered a metabolic dead-end, recent research has illuminated its significance in two distinct contexts: as a salvageable byproduct of ubiquitous radical S-adenosylmethionine (SAM) enzyme activity and as a crucial structural component of complex antibiotics. This document details the enzymatic machinery, regulatory logic, and experimental methodologies used to investigate these pathways. We will dissect a dedicated bacterial salvage pathway that recycles 5-deoxy-D-ribose into central metabolism, and delve into the intricate biosynthetic routes that construct 5-deoxy-D-ribofuranose derivatives as building blocks for medicinally important natural products like spectinomycin and apramycin. This guide is designed to be a foundational resource, providing both the theoretical framework and practical insights necessary for researchers in metabolism, enzymology, and drug development to explore this emerging area of biochemistry.
Part 1: The Universal Byproduct and Its Salvage: The 5-Deoxy-D-Ribose Metabolic Pathway
The formation of 5-deoxy-D-ribose in many organisms is not a deliberate biosynthetic endeavor but rather the consequence of the activity of radical S-adenosylmethionine (SAM) enzymes. These enzymes, found in all domains of life, catalyze a vast array of essential biochemical transformations.[1][2] In the course of their catalytic cycle, they reductively cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical, leaving behind 5'-deoxyadenosine as a byproduct.[2][3] The accumulation of 5'-deoxyadenosine can be toxic and inhibitory to the very enzymes that produce it, necessitating a cellular disposal or recycling mechanism.[1][3]
In many bacteria, this is achieved through a dedicated three-enzyme salvage pathway, often encoded by a drd (deoxyribose disposal) operon, which converts the 5-deoxyribose moiety into intermediates of central metabolism.[4][5]
Enzymatic Steps of the 5-Deoxy-D-Ribose Salvage Pathway
The bacterial salvage pathway for 5-deoxy-D-ribose is a testament to metabolic efficiency, transforming a potentially harmful byproduct into valuable metabolites in three sequential steps.
-
Phosphorylation: The pathway is initiated by the ATP-dependent phosphorylation of 5-deoxy-D-ribose at the anomeric carbon (C1) by 5-Deoxyribose Kinase (DrdK) . This initial activation step is crucial for trapping the sugar within the cell and preparing it for subsequent enzymatic transformations.[4][5]
-
Isomerization: The resulting 5-deoxy-D-ribose-1-phosphate, an aldose phosphate, is then converted to its corresponding ketose phosphate, 5-deoxy-D-ribulose-1-phosphate, by 5-Deoxyribose-1-phosphate Isomerase (DrdI) .[4][5] This aldose-to-ketose isomerization is a common strategy in carbohydrate metabolism to facilitate the subsequent cleavage of a carbon-carbon bond.
-
Aldol Cleavage: The final step is the retro-aldol cleavage of 5-deoxy-D-ribulose-1-phosphate into two central metabolic intermediates: dihydroxyacetone phosphate (DHAP) and acetaldehyde. This reaction is catalyzed by 5-Deoxyribulose-1-phosphate Aldolase (DrdA) , a manganese-dependent class II aldolase.[4][5] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.
The net result of this pathway is the conversion of a toxic byproduct into usable carbon skeletons for energy production and biosynthesis.
Quantitative Data for 5-Deoxy-D-Ribose Salvage Pathway Enzymes
While comprehensive kinetic data for all enzymes in this pathway are still emerging, initial characterization of the enzymes from Bacillus thuringiensis has provided valuable insights into their substrate specificity.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DrdK | 5-Deoxy-D-ribose | 38 ± 4 | 2.0 ± 0.1 | 5.3 x 104 | [5] |
| 5-Methylthioribose | 110 ± 10 | 4.8 ± 0.1 | 4.4 x 104 | [5] | |
| DrdI | 5-Deoxy-D-ribose-1-phosphate | 140 ± 20 | 2.2 ± 0.1 | 1.6 x 104 | [5] |
| DrdA | 5-Deoxy-D-ribulose-1-phosphate | 210 ± 30 | 12 ± 0.4 | 5.7 x 104 | [5] |
Experimental Protocols for Characterizing the 5-Deoxy-D-Ribose Salvage Pathway
The study of this pathway relies on robust methods for expressing and purifying the enzymes and assaying their activity.
1. Heterologous Expression and Purification of DrdK, DrdI, and DrdA
-
Cloning: The genes encoding DrdK, DrdI, and DrdA can be amplified from the genomic DNA of an organism known to possess the drd operon (e.g., Bacillus thuringiensis) and cloned into a suitable E. coli expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine tag for affinity purification.
-
Expression: The resulting plasmids are transformed into an E. coli expression strain like BL21(DE3). Cultures are grown in a rich medium (e.g., LB or 2xYT) at 37°C to an optimal density (OD600 of 0.6-0.8).[6] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[6]
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a high concentration of imidazole (e.g., 250 mM). Further purification can be achieved by size-exclusion chromatography if necessary.
2. Enzyme Assays
-
5-Deoxyribose Kinase (DrdK) Assay: A coupled spectrophotometric assay is commonly used to monitor the production of ADP.[4][7]
-
Principle: The ADP produced by DrdK is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[7]
-
Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of 5-deoxy-D-ribose.
-
Procedure: The reaction is initiated by the addition of purified DrdK. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
-
5-Deoxyribulose-1-phosphate Aldolase (DrdA) Assay: The activity of DrdA can be measured in the forward direction by coupling the production of DHAP to the oxidation of NADH.[4]
-
Principle: The DHAP produced by DrdA is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
-
Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.5), 0.1 mM MnCl2, 0.2 mM NADH, 5 units of glycerol-3-phosphate dehydrogenase, and varying concentrations of 5-deoxy-D-ribulose-1-phosphate (synthesized from 5-deoxy-D-ribose-1-phosphate using DrdI).
-
Procedure: The reaction is initiated by the addition of purified DrdA. The change in absorbance at 340 nm is recorded over time.
-
-
5-Deoxyribose-1-phosphate Isomerase (DrdI) Assay: The activity of DrdI can be assayed by coupling the formation of 5-deoxy-D-ribulose-1-phosphate to the DrdA reaction described above.
Logical and Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of the 5-deoxy-D-ribose salvage pathway enzymes.
Part 2: De Novo Biosynthesis of 5-Deoxy-D-Ribofuranose Derivatives in Secondary Metabolism
In contrast to its formation as a metabolic byproduct, 5-deoxy-D-ribofuranose and its derivatives are intentionally synthesized as integral components of various natural products, particularly antibiotics produced by actinomycetes.[8] In these pathways, the deoxy sugar moiety is often crucial for the biological activity of the final molecule. The biosynthesis of these complex sugars starts from common primary metabolites, typically glucose, and involves a series of enzymatic modifications on a nucleotide-activated sugar intermediate.
Case Study 1: The Biosynthesis of Actinospectose in Spectinomycin
Spectinomycin is an aminocyclitol antibiotic produced by Streptomyces spectabilis.[6] Its unique tricyclic structure contains a modified 4,6-dideoxy-glucose moiety called actinospectose.[9] The biosynthesis of actinospectose begins with the central metabolite glucose and proceeds via a dTDP-activated intermediate.
The biosynthesis of the actinospectose moiety of spectinomycin is believed to proceed through the following key enzymatic steps, starting from the common precursor dTDP-D-glucose:[10]
-
dTDP-D-glucose-4,6-dehydratase (SpcE): This enzyme catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. This is a common and often rate-limiting step in the biosynthesis of 6-deoxy sugars.
-
Transaminase (SpcS1): A putative transaminase is thought to catalyze the amination of the C4 position of the sugar, a critical step in the formation of the amino-sugar component of actinospectose.
Further modifications, including a unique dioxane bridge formation catalyzed by the radical SAM enzyme SpeY, lead to the final spectinomycin structure.[10]
Case Study 2: The Formation of the Octose Core in Apramycin
Apramycin is another important aminoglycoside antibiotic that features an unusual eight-carbon bicyclic dialdose (octose) moiety.[11] The biosynthesis of this complex sugar in Streptoalloteichus tenebrarius has been a subject of intense research. Recent studies have elucidated a key step in the formation of this octose core.
The enzyme AprG has been identified as a novel transaldolase that catalyzes the transfer of a two-carbon unit from N-acetylglucosamine (GlcNAc) to a six-carbon acceptor, 6'-oxo-lividamine, to form the eight-carbon backbone of the octose.[3][12] This represents a unique [6+2] carbon-carbon bond formation strategy in sugar biosynthesis.
General Principles and Experimental Approaches for Studying Deoxy Sugar Biosynthesis
The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.
-
Gene Cluster Identification and Annotation: The genes for deoxy sugar biosynthesis are typically clustered together in the genome of the producing organism. Bioinformatic analysis of these gene clusters allows for the putative assignment of enzyme functions based on sequence homology.[8]
-
Gene Inactivation and Heterologous Expression: The function of individual genes can be confirmed by gene knockout experiments in the producing strain, which often leads to the accumulation of biosynthetic intermediates.[1] Furthermore, the entire gene cluster or sub-clusters can be expressed in a heterologous host, such as E. coli or other Streptomyces species, to reconstitute the pathway and produce the desired sugar or glycosylated compound.[1][13]
-
In Vitro Reconstitution of Pathways: The ultimate proof of enzyme function comes from the in vitro reconstitution of the biosynthetic pathway using purified enzymes.[14] This allows for the unambiguous identification of the product of each enzymatic step and the determination of kinetic parameters.
Biosynthetic Pathway and Experimental Validation Workflow
Caption: A generalized workflow for the elucidation of a deoxysugar biosynthetic pathway.
Conclusion
The study of 5-deoxy-D-ribofuranose and its related biosynthetic pathways reveals a fascinating duality in its cellular roles. On one hand, it represents a metabolic challenge as a toxic byproduct of essential radical SAM enzymes, a challenge that bacteria have elegantly solved through a dedicated salvage pathway. On the other hand, its derivatives are deliberately constructed as key components of complex, bioactive secondary metabolites, highlighting the versatility of cellular metabolism. The continued investigation of these pathways, through the application of the genetic, biochemical, and analytical techniques outlined in this guide, will undoubtedly uncover new enzymatic mechanisms and provide novel opportunities for metabolic engineering and the development of new therapeutic agents.
References
- An In-depth Technical Guide to the Spectinomycin Sulfate Biosynthesis Pathway in Streptomyces spectabilis - Benchchem.
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The biosynthetic pathways of spectinomycin. The biosynthetic enzymes of... | Download Scientific Diagram - ResearchGate. [Link]
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Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds - PubMed. [Link]
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Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis - PMC. [Link]
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Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed - NIH. [Link]
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Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis - ACS Publications. [Link]
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Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC. [Link]
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Engineering biosynthetic pathways for deoxysugars: Branched-chain sugar pathways and derivatives from the antitumor tetracenomycin - University of Kentucky. [Link]
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Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC. [Link]
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Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis | Journal of the American Chemical Society - ACS Publications. [Link]
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Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed. [Link]
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Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step | Journal of the American Chemical Society. [Link]
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Engineering BioBricks for Deoxysugar Biosynthesis and Generation of New Tetracenomycins - UTUPub. [Link]
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Manual Procedure Aldolase - Medichem Middle East. [Link]
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Aldolase Activity Colorimetric Assay Kit (#BN00889). [Link]
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The biosynthetic pathways of spectinomycin. The biosynthetic enzymes of... | Download Scientific Diagram - ResearchGate. [Link]
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Heterologous production of spectinomycin in Streptomyces venezuelae by exploiting the dTDP-D-desosamine pathway - ResearchGate. [Link]
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Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin | Applied and Environmental Microbiology - ASM Journals. [Link]
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Heterologous production of spectinomycin in Streptomyces venezuelae by exploiting the dTDP-D-desosamine pathway - PubMed. [Link]
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Heterologous expression, purification and structural features of native Dictyostelium discoideum dye-decolorizing peroxidase bou. [Link]
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The Metrology and Structural Dynamics of 5-Deoxy-D-Ribofuranose: A Technical Whitepaper
Introduction
5-Deoxy-D-ribofuranose is a highly specialized deoxypentose sugar characterized by the substitution of the 5-hydroxyl group with a hydrogen atom[1]. Unlike standard D-ribose, which serves as the universal backbone for RNA and energetic nucleotides (ATP), the 5-deoxy modification fundamentally alters the molecule's metabolic trajectory and chemical reactivity. In biological systems, it is frequently encountered as a downstream byproduct of radical S-adenosylmethionine (SAM) enzymes[2]. In pharmaceutical development, it acts as a critical chiral synthon for synthesizing nucleoside analogs, including chemotherapeutic intermediates[3].
This whitepaper provides a comprehensive analysis of the exact mass metrology, structural dynamics, and analytical workflows required to isolate and characterize 5-deoxy-D-ribofuranose.
Core Physicochemical & Mass Spectrometry Metrics
For researchers conducting High-Resolution Mass Spectrometry (HRMS) or stoichiometric synthesis, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The exact mass dictates the precise m/z target for identifying the molecule in complex biological matrices, whereas the molecular weight is used for bulk molar calculations.
| Property | Value | Analytical Relevance |
| Molecular Formula | C₅H₁₀O₄ | Defines the isotopic envelope and degrees of unsaturation[1]. |
| Molecular Weight | 134.13 g/mol | Utilized for bulk stoichiometric calculations in synthesis[4]. |
| Exact Mass (Monoisotopic) | 134.05790880 Da | Critical target for HRMS (Orbitrap/TOF) mass defect analysis[1]. |
| XLogP3 | -1.3 to -1.5 | Indicates extreme hydrophilicity; necessitates HILIC chromatography[4]. |
| Topological Polar Surface Area | 69.9 Ų | Influences membrane permeability models in drug design[1]. |
Analytical Workflows: Self-Validating Protocols
The accurate identification of 5-deoxy-D-ribofuranose requires orthogonal analytical techniques. The following protocols detail the causality behind each experimental parameter to ensure a self-validating system.
Protocol 1: Exact Mass Validation via HILIC-ESI-HRMS
Objective: To confirm the exact mass (134.0579 Da) of 5-deoxy-D-ribofuranose and distinguish it from isobaric interferences using High-Resolution Mass Spectrometry.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile:Water (80:20, v/v) containing 10 mM Ammonium Acetate.
-
Causality: Sugars lack highly basic sites for efficient protonation in positive ion mode. Using ammonium acetate facilitates the formation of stable [M-H]⁻ (m/z 133.0506) or [M+CH₃COO]⁻ adducts in negative electrospray ionization (ESI)[5]. The high organic content (80% ACN) is required for optimal retention on HILIC columns.
-
-
Chromatographic Separation: Inject 2 µL onto an amide-functionalized Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: Due to its high polarity (XLogP3 ~ -1.5)[1], 5-deoxy-D-ribofuranose will elute in the void volume of a standard C18 reverse-phase column. HILIC provides orthogonal retention based on polar partitioning, separating the sugar from hydrophobic matrix components.
-
-
ESI Source Optimization: Set the capillary voltage to 2.2 kV (negative mode) and the desolvation temperature to 300°C.
-
Causality: Sugars are highly susceptible to in-source fragmentation (e.g., neutral loss of water, -18 Da)[5]. Lowering the capillary voltage and thermal energy ensures soft ionization, preserving the intact molecular ion for accurate mass measurement.
-
-
Mass Acquisition & Validation (Self-Validating Step): Acquire data using an Orbitrap mass analyzer at a resolution of 70,000 (at m/z 200). Extract the chromatogram for m/z 133.0506.
-
Validation Check: Calculate the mass error. A mass accuracy of < 3 ppm, combined with a matching isotopic distribution pattern (M+1, M+2) for C₅H₉O₄⁻, self-validates the elemental composition and excludes isobaric contaminants.
-
HILIC-ESI-HRMS logical workflow for 5-deoxy-D-ribofuranose exact mass validation.
Protocol 2: Conformational Analysis via High-Field NMR
Objective: To verify the structural integrity of the furanose ring and determine the anomeric equilibrium state.
-
Solvent Equilibration: Dissolve 10 mg of 5-deoxy-D-ribofuranose in 0.6 mL of Deuterium Oxide (D₂O) and incubate at 25°C for 12 hours[5].
-
Causality: In aqueous solution, pentoses undergo mutarotation, dynamically shifting between α/β-furanose and linear forms. A 12-hour incubation ensures thermodynamic equilibrium is reached, preventing spectral line-broadening or shifting during the NMR acquisition. D₂O is used to exchange the hydroxyl protons with deuterium, removing them from the ¹H spectrum to simplify the diagnostic CH region.
-
-
¹H NMR Acquisition: Acquire a 1D ¹H spectrum at 600 MHz with presaturation water suppression.
-
Causality: High-field NMR is necessary to resolve the complex J-couplings of the furanose ring. The defining feature of 5-deoxy-D-ribofuranose is the C5 methyl group, which appears as a doublet at ~1.2–1.4 ppm, distinctly different from the CH₂OH group of standard D-ribose (~3.6 ppm).
-
-
2D HSQC Acquisition (Self-Validating Step): Acquire a ¹H-¹³C HSQC spectrum.
-
Validation Check: The HSQC spectrum must show a direct correlation between the C5 methyl protons (~1.3 ppm) and a highly shielded carbon signal (~18-20 ppm). Furthermore, the anomeric proton (H1, ~5.2 ppm) must correlate with an anomeric carbon (~95-105 ppm). The presence of these specific cross-peaks definitively validates the 5-deoxy furanose architecture.
-
Biochemical Significance: The Radical SAM Clearance Pathway
In biological systems, 5-deoxy-D-ribofuranose is not synthesized de novo via the standard pentose phosphate pathway. Instead, it is generated as a salvage product. Radical SAM enzymes utilize S-adenosylmethionine to generate 5'-deoxyadenosyl radicals, which abstract hydrogen atoms from substrates, resulting in the dead-end byproduct 5'-deoxyadenosine (5'-dAdo)[2].
Because 5'-dAdo is a potent inhibitor of radical SAM enzymes, it must be rapidly cleared. The enzyme adenosine nucleosidase (EC 3.2.2.7) catalyzes the hydrolysis of 5'-dAdo, cleaving the N-glycosidic bond to release adenine and 5-deoxy-D-ribofuranose[6]. The free sugar is then phosphorylated at the C1 position to form 5-deoxy-D-ribofuranose-1-phosphate (Exact Mass: 214.0242 Da)[7], allowing it to re-enter central carbon metabolism.
Metabolic clearance pathway of 5'-deoxyadenosine yielding 5-deoxy-D-ribofuranose.
Conclusion
The absence of the 5'-hydroxyl group in 5-deoxy-D-ribofuranose fundamentally shifts its analytical and biological profile compared to standard D-ribose. By leveraging its exact monoisotopic mass (134.0579 Da) and distinct NMR profile, researchers can accurately track its role as a radical SAM byproduct and utilize it as a high-value precursor in pharmaceutical synthesis. Strict adherence to HILIC-HRMS and equilibrium-stabilized NMR protocols ensures high-fidelity structural validation.
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crystal structure analysis of 5-deoxy-d-ribofuranose derivatives
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Deoxy-D-Ribofuranose Derivatives
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of modern drug development, particularly in oncology and virology, the precise three-dimensional architecture of a molecule is not merely an academic curiosity; it is the blueprint for its biological function. 5-Deoxy-D-ribofuranose derivatives represent a class of molecules of profound interest, serving as crucial intermediates in the synthesis of potent chemotherapeutic agents like Capecitabine and Doxifluridine.[1] Their efficacy is intrinsically linked to their shape, conformation, and the subtle interplay of their stereoelectronic properties. Understanding this architecture at the atomic level is paramount for rational drug design, lead optimization, and intellectual property protection.
This guide provides researchers, crystallographers, and medicinal chemists with a comprehensive, field-proven walkthrough of the single-crystal X-ray diffraction workflow as applied to 5-deoxy-D-ribofuranose derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, the inherent challenges posed by carbohydrate crystallography, and the rigorous validation required to ensure the unimpeachable integrity of the final structural model.
Part I: The Foundation – From Chemical Synthesis to a Single, Perfect Crystal
The journey to a crystal structure begins long before the X-ray beamline. The quality of the final structural model is fundamentally limited by the quality of the crystal, which in turn depends on the purity and homogeneity of the synthesized compound.
The Synthetic Starting Point
The synthesis of 5-deoxy-D-ribofuranose derivatives, often starting from commercially available D-ribose or inosine, is a well-trodden path in organic chemistry.[2][3][4] A common strategy involves the selective deoxygenation of the C5 hydroxyl group.[4] This typically includes protecting the C2 and C3 hydroxyls, activating the C5 primary hydroxyl into a good leaving group (like a tosylate or mesylate), and subsequent reductive displacement with a hydride reagent.[4] The final intermediate is often an acetylated form, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is amenable to both further synthetic steps and crystallization.[1][2]
The Crystallization Conundrum: Taming Molecular Flexibility
Carbohydrates are notoriously challenging to crystallize.[5] Their inherent conformational flexibility, particularly in the furanose ring, and the presence of multiple hydroxyl groups lead to a high propensity for forming oils, amorphous solids, or microcrystalline powders. The furanose form itself may exist in equilibrium with more stable pyranose rings in solution, further complicating the isolation of a single, well-ordered crystalline state.[6]
Success in crystallization hinges on meticulously screening a wide parameter space to find a narrow thermodynamic window where nucleation and ordered crystal growth can occur.
Experimental Protocol: Vapor Diffusion Crystallization
The vapor diffusion method, in either a sitting or hanging drop format, is a robust and widely used technique for screening crystallization conditions. The principle relies on the slow evaporation of water from a droplet containing the sample and a precipitant solution, gradually increasing the concentration of both to induce supersaturation and crystallization.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the purified 5-deoxy-D-ribofuranose derivative in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to a concentration of 10-50 mg/mL. The choice of solvent is critical and should be based on the solubility of the specific derivative.
-
Prepare a range of reservoir solutions containing different precipitants (e.g., polyethylene glycols of various molecular weights, salts like ammonium sulfate, or organic solvents like isopropanol) buffered at different pH values.
-
-
Setting Up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip (for hanging drop) or the post (for sitting drop), mix 1-2 µL of the sample stock solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease for the hanging drop method. For the sitting drop method, seal the plate with clear tape.
-
-
Incubation and Observation:
-
Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops periodically over days to weeks using a stereomicroscope, looking for the appearance of clear, sharp-edged crystals.
-
-
Troubleshooting:
-
Amorphous Precipitate: The precipitant concentration is too high or the kinetics are too fast. Try reducing the starting concentrations.
-
Clear Drops (No Change): The solution is not reaching supersaturation. Try increasing the sample or precipitant concentration.
-
Microcrystals: Nucleation is too rapid. Consider using additives, a lower temperature, or seeding with a pre-existing crystal.
-
Part II: The Experiment – Illuminating the Lattice with X-rays
Once a suitable single crystal is obtained, the next stage involves probing its internal structure using X-ray diffraction. The choice of the X-ray source is a critical determinant of data quality.
The Power of Synchrotron Radiation
While laboratory X-ray sources are adequate for well-diffracting, robust crystals, carbohydrate crystallography often benefits immensely from the use of synchrotron radiation.[7] Synchrotrons produce highly collimated, intensely brilliant X-ray beams that offer several key advantages:[8][9]
-
Higher Flux: The intense beam allows for the use of much smaller crystals (microns in size) and shorter exposure times, which minimizes radiation damage.
-
Tunable Wavelength: The ability to select the X-ray wavelength is crucial for advanced phasing techniques like Multi-wavelength Anomalous Dispersion (MAD), although this is more common in macromolecular crystallography.
-
High Resolution: The brilliance of the source allows data to be collected to a higher resolution (smaller d-spacing), providing a more detailed view of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting:
-
Under a microscope, carefully select a single crystal with sharp edges and no visible defects.
-
Using a nylon loop of appropriate size, scoop the crystal out of the drop.
-
Quickly pass the loop through a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during cooling.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preserving its integrity in a vitrified state.
-
-
Diffractometer Setup:
-
Mount the frozen crystal on the goniometer head of the diffractometer within the cold nitrogen stream.
-
Center the crystal in the X-ray beam using a high-resolution camera system.
-
-
Data Collection Strategy:
-
Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam.
-
Key parameters to optimize include detector distance (to balance resolution and spot separation), exposure time per frame (to maximize signal-to-noise without overloading the detector), and rotation angle per frame (typically 0.5-1.0 degrees).
-
The goal is to collect a dataset that is both complete (>95%) and has sufficient redundancy (multiple measurements of the same reflection) to ensure accurate intensity measurements.
-
Part III: The Analysis – From Diffraction Data to a 3D Model
The raw diffraction images are a reciprocal space representation of the crystal lattice. The subsequent computational steps translate this pattern into a real-space atomic model.
Structure Solution and Refinement
-
Data Processing: The first step involves processing the raw images to determine the unit cell dimensions and space group (indexing), measure the intensity of each diffraction spot (integration), and apply corrections for experimental factors (scaling).
-
Solving the Phase Problem: The diffraction experiment measures the intensities of the X-ray waves, but not their phases. For small molecules like 5-deoxy-D-ribofuranose derivatives, this "phase problem" is typically solved using direct methods. Programs like SHELXS use statistical relationships between the most intense reflections to generate initial phase estimates, leading to a preliminary electron density map.[1]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then iteratively improved through a process called least-squares refinement using programs like SHELXL.[1] This process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored using the R-factor (R1) and R-free values, with lower values indicating a better fit.
A Deeper Look: Conformational Analysis of the Furanose Ring
The five-membered furanose ring is not planar and adopts a puckered conformation to relieve torsional strain.[10] Its conformation is best described by a dynamic process called pseudorotation, where the pucker moves around the ring through low-energy intermediates. The two principal conformations are the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of a plane defined by the other three.
The precise conformation is quantified using the Cremer-Pople puckering parameters: the amplitude of pucker (q) and a phase angle (P) that describes which atoms are puckered and in which conformation (E or T). For example, the crystal structure of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose revealed that the furanose ring adopts a C2-exo, C3-endo twist configuration.[1][2] This specific pucker influences the orientation of the substituents and is critical for molecular recognition and biological activity.
Part IV: The Validation – A Self-Validating System for Trustworthiness
A solved crystal structure is a scientific model, and like any model, it must be rigorously validated. This is especially true for carbohydrates, where a high frequency of errors has been noted in public repositories like the Protein Data Bank (PDB).[11][12][13] Validation ensures the model is chemically sensible and accurately reflects the experimental data.
Essential Validation Checks
-
Stereochemistry and Nomenclature: The absolute configuration of all chiral centers must be confirmed. Software tools can verify that the assigned monosaccharide name matches the observed stereochemistry.
-
Ring Conformation: The furanose ring pucker should be analyzed. High-energy conformations (e.g., planar rings) are chemically implausible unless strongly supported by ultra-high-resolution data.
-
Geometric Parameters: Bond lengths, angles, and torsion angles should be compared against standard values from high-quality structures, for instance, by using the Cambridge Structural Database (CSD).[14][15][16]
-
Fit to Electron Density: The final model must be visually inspected to ensure all atoms are well-supported by the experimental electron density map.
Specialized Tools for Carbohydrate Validation
Given the unique challenges of carbohydrate structures, specialized software is indispensable. Privateer is a leading tool designed to perform comprehensive validation of carbohydrate structures, checking for errors in nomenclature, stereochemistry, and ring conformation.[5][17][18][19] Using such tools is no longer optional but a mandatory step in producing a trustworthy, publication-quality crystal structure.
Data Presentation: A Summary of Crystallographic Information
The final results of a crystal structure analysis are typically summarized in a standardized table. The following table presents representative data for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, based on published work.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆O₇ |
| Formula Weight | 260.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.592 (2) |
| b (Å) | 8.505 (2) |
| c (Å) | 20.445 (2) |
| Volume (ų) | 1320.1 (5) |
| Z | 4 |
| Temperature (K) | 298 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calc), g/cm³ | 1.309 |
| Reflections Collected | 5470 |
| Independent Reflections | 1368 |
| R_int | 0.036 |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.133 |
Conclusion: From Structure to Insight
The crystal structure analysis of a 5-deoxy-D-ribofuranose derivative is a multi-stage process that demands precision in synthesis, patience in crystallization, and rigor in data analysis and validation. The resulting atomic-resolution model is the ultimate arbiter of molecular conformation, providing invaluable insights for structure-based drug design. By understanding the precise three-dimensional requirements for biological activity, scientists can design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide has outlined a robust framework for achieving that goal, grounding experimental protocols in chemical logic to ensure the generation of accurate and trustworthy structural data.
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Al-Masoudi, N. A., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. ePrints Soton - University of Southampton. [Link]
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Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Application Note & Protocol: A Practical, Multi-Gram Scale Synthesis of 5-Deoxy-D-Ribofuranose and its Acetylated Derivative from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis of 5-deoxy-D-ribofuranose, a critical carbohydrate building block for various biologically active nucleosides.[1][2] The protocol detailed herein starts from the readily available and inexpensive D-ribose and proceeds through a robust, five-step reaction sequence: ketalization, sulfonylation, reductive deoxygenation, hydrolysis, and an optional final acetylation.[3][4] This synthetic route is designed to be practical, high-yielding, cost-effective, and scalable for multi-gram preparations, making it highly suitable for research and drug development settings.[2][3] Particular emphasis is placed on the rationale behind key experimental choices and the mechanistic principles governing the transformations. The final acetylated product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a crucial intermediate in the synthesis of important therapeutic agents, including the antitumor drug capecitabine.[1][2]
Introduction: The Significance of 5-Deoxy-D-Ribose
5-Deoxy-D-ribose is a modified pentose sugar that forms the core scaffold of several important nucleosides with significant biological functions.[2] Unlike natural ribonucleosides, analogues derived from 5-deoxy-D-ribose lack the 5'-hydroxyl group. This structural modification prevents them from being phosphorylated in vivo, a critical step in nucleic acid metabolism. This inability to be phosphorylated can lead to unique biological activities and often results in reduced toxicity compared to parent nucleosides.[3]
The most prominent application of this deoxy sugar is in the synthesis of fluoropyrimidine carbamates like capecitabine, an orally administered prodrug that is selectively converted to the cytotoxic agent 5-fluorouracil in tumor tissues.[2] The reliable and scalable synthesis of 5-deoxy-D-ribose derivatives is, therefore, a cornerstone for the development and manufacturing of such life-saving therapeutics.[5] This guide details a field-proven synthetic pathway from D-ribose.
Overall Synthesis Strategy & Workflow
The conversion of D-ribose to 5-deoxy-D-ribofuranose requires the selective removal of the primary hydroxyl group at the C5 position. A direct deoxygenation is not feasible; therefore, a multi-step strategy involving protection, activation, and reduction is employed. The overall process can be summarized in the following key stages[1][3]:
-
Protection: The vicinal C2 and C3 hydroxyl groups of a D-ribose derivative are protected as an isopropylidene acetal (ketal). This prevents their participation in subsequent reactions and directs reactivity towards the primary C5 hydroxyl group.
-
Activation: The C5 primary hydroxyl group is converted into a good leaving group. This is typically achieved by sulfonylation (e.g., tosylation or mesylation), transforming the hydroxyl into a sulfonate ester.
-
Reductive Deoxygenation: The activated C5 sulfonyloxy group is displaced by a hydride ion from a reducing agent, such as sodium borohydride, effectively replacing it with a hydrogen atom. This is the key deoxygenation step.
-
Deprotection (Hydrolysis): The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis to yield the free 5-deoxy-D-ribofuranose.
-
Acetylation (Optional): For stability and subsequent coupling reactions (e.g., Vorbrüggen glycosylation), the hydroxyl groups of the final product are often acetylated using acetic anhydride.
The entire workflow is visualized in the diagram below.
Sources
Protocol for the Glycosylation of 5-Deoxy-D-Ribofuranose: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 5'-Deoxyribonucleosides and their Analogs
In the landscape of medicinal chemistry and drug development, 5'-deoxyribonucleosides and their analogs represent a critical class of molecules. The absence of the 5'-hydroxyl group imparts unique biological properties, most notably resistance to phosphorylation by cellular kinases. This structural modification can lead to altered metabolic fates, reduced toxicity, and novel mechanisms of action compared to their naturally occurring counterparts.[1] The strategic incorporation of a 5-deoxy-D-ribofuranose moiety is a key step in the synthesis of various anticancer and antiviral therapies, with the antitumor drug capecitabine being a prominent example.[1]
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for 5-deoxy-D-ribofuranose glycosylation. It covers the synthesis of the essential glycosyl donor precursor, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, from D-ribose, and delves into the intricacies of its subsequent glycosylation, with a primary focus on the widely utilized Vorbrüggen glycosylation for nucleoside synthesis. This guide emphasizes the causality behind experimental choices, strategies for stereochemical control, and troubleshooting common challenges to ensure reproducible and efficient synthesis of these valuable compounds.
Part 1: Synthesis of the Key Intermediate: 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
The journey to 5-deoxy-D-ribofuranose glycosylation begins with the reliable and scalable synthesis of a suitable glycosyl donor. The most common and versatile precursor is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The synthesis from readily available D-ribose is a well-established, multi-step process involving protection, activation, deoxygenation, and deprotection/acetylation.[1][2][3]
Caption: Overall workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Protocol 1.1: Ketalization - Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This initial step serves to protect the C2 and C3 hydroxyl groups as an acetonide, which prevents their participation in subsequent reactions and helps to lock the furanose ring in a specific conformation. The use of acetone and methanol in the presence of an acid catalyst facilitates both the formation of the isopropylidene group and the methyl glycoside at the anomeric center.
Materials:
-
D-Ribose
-
Acetone
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend D-ribose and SnCl₂·2H₂O (1 equivalent) in a mixture of acetone and methanol.[3]
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture at 40–45 °C for approximately 20 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture and neutralize the filtrate to a pH of 6–7 with a saturated NaHCO₃ solution.
-
Filter the resulting solution through a pad of Celite® and evaporate the organic solvents under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.
Protocol 1.2: Tosylation - Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
The primary hydroxyl group at the C5 position is selectively activated by conversion to a tosylate, a good leaving group. This is a crucial step to prepare the molecule for the subsequent deoxygenation.
Materials:
-
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside in DCM.
-
Add triethylamine (Et₃N) to the solution.
-
Cool the mixture in an ice bath and add tosyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.[1][2]
Protocol 1.3: Reduction - Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
This is the key deoxygenation step where the tosyl group at the C5 position is displaced by a hydride, effectively removing the hydroxyl group. Sodium borohydride in a polar aprotic solvent like DMSO is a common and effective reagent for this transformation.
Materials:
-
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
-
Dimethyl sulfoxide (DMSO)
-
Sodium borohydride (NaBH₄)
-
5% aqueous Acetic Acid
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tosylated intermediate in DMSO.
-
Add sodium borohydride (NaBH₄) to the solution.
-
Heat the reaction mixture to 80–85 °C for approximately 3 hours.[3]
-
Cool the reaction to room temperature and pour it into ice water or a 5% aqueous acetic acid solution.[3]
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deoxygenated product.[2]
Protocol 1.4: Hydrolysis and Acetylation
The final steps involve the removal of the isopropylidene and methyl glycoside protecting groups, followed by peracetylation of the free hydroxyl groups to yield the stable, crystalline 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is the desired glycosyl donor.
Materials:
-
Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
-
Dilute sulfuric acid (e.g., 0.04N H₂SO₄)
-
Barium carbonate (BaCO₃) or Sodium bicarbonate (NaHCO₃)
-
Pyridine
-
Acetic anhydride (Ac₂O)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
An organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: To the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, add a dilute solution of sulfuric acid. Heat the mixture to 80–85 °C until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and neutralize it with a base such as barium carbonate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain 5-deoxy-D-ribofuranose as a syrup.[1][2]
-
Acetylation: Dissolve the crude 5-deoxy-D-ribofuranose in pyridine. Cool the solution to 0 °C and add acetic anhydride. Allow the reaction to warm to room temperature and stir until completion.[1][2]
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.[4]
Part 2: Glycosylation of 5-Deoxy-D-Ribofuranose Derivatives
With the acetylated 5-deoxy-D-ribofuranose donor in hand, the next critical phase is the glycosylation reaction. The choice of method depends on the nature of the acceptor (the molecule to which the sugar is being attached) and the desired stereochemical outcome.
The Challenge of Stereocontrol in 2-Deoxy Glycosylation
A significant challenge in the glycosylation of 2-deoxy sugars, including 5-deoxy-D-ribofuranose, is the control of anomeric stereochemistry. In many glycosylation reactions, a participating group at the C2 position (such as an acetate or benzoate) directs the incoming nucleophile to the opposite face of the ring, leading to the formation of a 1,2-trans glycosidic bond. The absence of such a group at C2 in 2-deoxy sugars means that this powerful tool for stereocontrol is not available.[5] This often leads to the formation of a mixture of α and β anomers.
Caption: Comparison of glycosylation with and without a C2-participating group.
Vorbrüggen Glycosylation for Nucleoside Synthesis
The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, involving the reaction of a silylated nucleobase with a peracylated sugar in the presence of a Lewis acid.[6]
-
Silylation of the Nucleobase: The nucleobase is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to increase its solubility and nucleophilicity.
-
Formation of the Oxocarbenium Ion: The Lewis acid (commonly trimethylsilyl trifluoromethanesulfonate, TMSOTf, or tin(IV) chloride, SnCl₄) activates the acetylated sugar donor, leading to the departure of the anomeric acetate group and the formation of a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon of the oxocarbenium ion. Due to the lack of a C2-participating group, the attack can occur from either the α- or β-face, often resulting in a mixture of anomeric products.[6]
-
Deprotection: The protecting groups on the sugar and the silyl group on the nucleobase are removed in a final deprotection step.
Caption: Simplified mechanism of the Vorbrüggen glycosylation with a 5-deoxysugar donor.
Protocol 2.1: Vorbrüggen Glycosylation of a Nucleobase
Materials:
-
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
-
Nucleobase (e.g., uracil, thymine, adenine, guanine)
-
Silylating agent (e.g., BSA or HMDS)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Lewis acid (e.g., TMSOTf or SnCl₄)
-
Reagents for workup and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Reagents for deprotection (e.g., methanolic ammonia)
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase in the anhydrous solvent. Add the silylating agent and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Glycosylation: Cool the solution to the desired temperature (often room temperature or below) and add the 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
-
Add the Lewis acid dropwise. The reaction is often exothermic.
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the anomeric mixture of protected nucleosides by column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the solution and purify the final 5'-deoxynucleoside by chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, 1,2-dichloroethane | Aprotic solvents that are compatible with the Lewis acid and dissolve the reactants. |
| Lewis Acid | TMSOTf, SnCl₄ | Activates the glycosyl donor by facilitating the departure of the anomeric acetate. |
| Temperature | 0 °C to reflux | Reaction temperature can influence the anomeric ratio; lower temperatures often favor the β-anomer. |
| Silylating Agent | BSA, HMDS | Increases the nucleophilicity and solubility of the nucleobase. |
Part 3: Alternative Glycosylation Strategies and Troubleshooting
While the Vorbrüggen glycosylation is a workhorse for nucleoside synthesis, other methods can be employed, particularly for different types of acceptors or to achieve different stereochemical outcomes.
Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are reactive glycosyl donors that can be used for glycosylation. They are typically prepared from the acetylated sugar by treatment with HBr in acetic acid or a similar reagent. The reactivity and stereoselectivity of glycosylations with these donors are influenced by the halide, the promoter (often a silver or mercury salt), and the solvent.
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are another class of highly effective glycosyl donors. They are prepared by the reaction of the free sugar (or a 1-O-acetylated sugar) with trichloroacetonitrile in the presence of a base like DBU. These donors are activated by catalytic amounts of a Lewis acid, such as TMSOTf or BF₃·OEt₂.
Troubleshooting Common Issues in 5-Deoxy-D-Ribofuranose Glycosylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete activation of the donor.- Decomposition of the donor or acceptor.- Steric hindrance. | - Use a more powerful Lewis acid or a higher concentration.- Employ a more reactive donor (e.g., trichloroacetimidate).- Run the reaction at a lower temperature to minimize decomposition.- Use a less sterically hindered acceptor if possible. |
| Poor Stereoselectivity (Anomeric Mixture) | - Lack of a C2-participating group.- Formation of a long-lived oxocarbenium ion. | - Lower the reaction temperature.- Use a solvent that can influence the anomeric ratio (e.g., acetonitrile can sometimes favor β-anomer formation).- Consider using a different Lewis acid.- For some systems, using a donor with a participating group at C3 might influence stereoselectivity. |
| Formation of Side Products | - Elimination of the anomeric group.- Glycosylation at undesired positions on the acceptor. | - Use milder reaction conditions (lower temperature, less Lewis acid).- Ensure adequate protection of other nucleophilic sites on the acceptor. |
| No Reaction | - Inactive Lewis acid.- Poorly reactive donor or acceptor. | - Use freshly distilled or a new bottle of Lewis acid.- Switch to a more reactive glycosyl donor.- Increase the reaction temperature. |
Conclusion
The glycosylation of 5-deoxy-D-ribofuranose is a pivotal step in the synthesis of a wide array of biologically important molecules. While the absence of the C2-hydroxyl group presents a stereochemical challenge, a systematic approach to the synthesis of the glycosyl donor and a careful selection of glycosylation conditions can lead to successful outcomes. The protocols and troubleshooting guide provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel 5'-deoxynucleosides and other glycosides for drug discovery and development.
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Application Note: 5-Deoxy-D-Ribofuranose as a Strategic Scaffold in Antiviral Drug Discovery
Executive Summary
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone therapeutic class. Traditionally, these molecules require intracellular phosphorylation by host or viral kinases at the 5'-hydroxyl position to form the active triphosphate, which subsequently inhibits viral polymerases. However, this dependence on enzymatic activation often leads to therapeutic bottlenecks, such as rate-limiting initial phosphorylation or the emergence of viral resistance.
As a Senior Application Scientist, I frequently utilize 5-deoxy-D-ribofuranose and its protected derivatives (e.g., 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) to bypass these limitations[1]. By removing the 5'-hydroxyl group, we can engineer nucleoside analogs that either act as stable, pre-phosphorylated isosteres (phosphonates)[2] or target entirely orthogonal viral pathways, such as S-adenosylmethionine (SAM)-dependent methylation[3]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for leveraging 5-deoxy-D-ribofuranose in the development of next-generation antivirals.
Mechanistic Rationale: The Power of 5'-Deoxy Modifications
The strategic removal or substitution of the 5'-hydroxyl group fundamentally alters the pharmacokinetic and pharmacodynamic profile of a nucleoside analog. We exploit this modification through two primary biochemical pathways:
A. Nucleoside Phosphonates as Obligate Chain Terminators
Standard nucleosides are prodrugs; their biological activity is exerted by their 5'-triphosphate derivative[2]. To circumvent the often inefficient first phosphorylation step (nucleoside to nucleoside monophosphate), researchers synthesize 5'-deoxy nucleoside phosphonates. In these molecules, the 5'-oxygen is removed or replaced by a methylene group, creating a phosphorus-carbon bond that is highly resistant to cellular phosphatase hydrolysis[2]. Once inside the cell, these stable monophosphate mimics are efficiently phosphorylated to their diphosphate forms (analogous to natural triphosphates) and incorporated by viral polymerases, such as the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, resulting in obligate chain termination[2].
Mechanism of viral polymerase chain termination by 5'-deoxy nucleoside phosphonates.
B. Inhibition of SAM-Dependent Processes
Beyond polymerase inhibition, 5'-deoxy nucleosides are critical for synthesizing analogs like 5'-deoxy-5'-(isobutylthio)adenosine (SIBA)[3]. These compounds act as antagonists of S-adenosylmethionine (SAM), a universal methyl donor. By inhibiting SAM-dependent methyltransferases, these 5'-deoxy analogs disrupt essential viral processes, including the 5'-capping of viral mRNA, thereby exerting broad-spectrum antiviral and antiproliferative effects[3].
Synthetic Workflows & Validated Protocols
The successful integration of a 5'-deoxy sugar into a nucleoside analog requires a robust, scalable synthesis of the activated sugar donor. The compound 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose serves as the premier building block for these efforts[1].
Protocol 1: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose
Causality & Logic: The acetylation of the 1, 2, and 3 positions is not merely for protection; the C2-acetate group is mechanistically essential. During the subsequent glycosylation step, the C2-acetate provides neighboring group participation, blocking the α -face of the oxocarbenium intermediate and ensuring the stereoselective formation of the biologically relevant β -nucleoside.
Step-by-Step Methodology:
-
Deprotection (Hydrolysis): To a reaction vessel containing crude methyl 5-deoxy-2,3-O-isopropylidene- β -D-ribofuranoside, add a dilute solution of sulfuric acid (0.04 N)[1]. Heat the mixture to 80–85°C and stir until TLC indicates complete removal of the isopropylidene and methyl glycoside protecting groups[1].
-
Neutralization: Cool the reaction mixture to room temperature and neutralize by adding solid barium carbonate[1]. Filter the resulting suspension to remove the precipitated barium sulfate, and concentrate the filtrate under reduced pressure to yield 5-deoxy-D-ribofuranose as a viscous syrup[1].
-
Acetylation: Dissolve the crude 5-deoxy-D-ribofuranose in anhydrous pyridine[1]. Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride ( Ac2O ) dropwise to control the exothermic reaction[1].
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir overnight until complete conversion is observed via TLC[1].
-
Workup & Isolation: Pour the reaction mixture into ice water to quench excess Ac2O . Extract the aqueous layer with an organic solvent (e.g., ethyl acetate)[1]. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine[1].
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a white solid[1].
Synthetic workflow from D-ribose to 5'-deoxy nucleoside antiviral precursors.
Protocol 2: Vorbrüggen Glycosylation for 5'-Deoxy Nucleosides
Causality & Logic: Coupling the nucleobase to the 5'-deoxy sugar requires the generation of a highly reactive electrophile. We utilize a Lewis acid (such as TMSOTf or SnCl4 ) to cleave the C1-acetate, forming an oxocarbenium ion. The silylated nucleobase then attacks this intermediate.
Step-by-Step Methodology:
-
Nucleobase Silylation: Suspend the target nucleobase (e.g., adenine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120°C until the suspension becomes a clear solution. Concentrate in vacuo to yield the silylated nucleobase.
-
Coupling Reaction: Dissolve the silylated nucleobase and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (from Protocol 1) in anhydrous 1,2-dichloroethane under an inert argon atmosphere.
-
Lewis Acid Catalysis: Cool the mixture to 0°C and add TMSOTf dropwise. Heat the reaction to 80°C for 2–4 hours.
-
Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3 . Extract with dichloromethane, dry over Na2SO4 , and purify via flash column chromatography to isolate the protected 5'-deoxy nucleoside.
Quantitative Efficacy Profile
The translation of 5-deoxy-D-ribofuranose chemistry into viable antiviral candidates has yielded impressive quantitative results. The table below summarizes the antiviral activity of prominent 5'-modified nucleosides synthesized using this scaffold.
| Compound Class | Viral Target | Mechanism of Action | Efficacy Profile (EC₅₀ / Activity) | Reference |
| Adenosine 5'-Phosphonates (e.g., Compound 5b) | Hepatitis C Virus (HCV) | NS5B RdRp Obligate Chain Terminator | 35 – 200 µM (HCV Replicon Assay); Prodrug masking significantly improves cellular permeability. | [2] |
| 5'-Nor Carbocyclic SIBA Analogs | Broad-Spectrum (e.g., Vaccinia, RSV) | SAM-dependent Methyltransferase Inhibitor | Variable; demonstrates the critical role of the C-5' methylene group in antiviral properties. | [3] |
| 5'-Deoxy-5-fluorouridine (Doxifluridine) | Viral / Oncology | Thymidine Phosphorylase Prodrug | High in vivo activation; serves as a dual-action antiviral and antineoplastic precursor. | [4] |
Conclusion
The strategic utilization of 5-deoxy-D-ribofuranose enables drug development professionals to engineer nucleoside analogs that bypass traditional metabolic bottlenecks. Whether designing metabolically stable phosphonate chain terminators or potent SAM antagonists, mastering the synthesis and functionalization of this deoxy sugar is a critical competency in modern antiviral drug discovery.
References
-
Nor carbocyclic 5'-deoxy-5'-(isobutylthio)adenosine and a 2',3' - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Design, Synthesis, and Antiviral Activity of Adenosine 5'-Phosphonate Analogues as Chain Terminators against Hepatitis C Virus Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
troubleshooting low yield in 5-deoxy-d-ribofuranose synthesis
Technical Support Center: 5-Deoxy-D-Ribofuranose Synthesis
Welcome to the technical support center for the synthesis of 5-deoxy-D-ribofuranose and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems encountered during the multi-step synthesis of 5-deoxy-D-ribofuranose, a critical intermediate for various nucleoside analogues.[1][2]
Q1: My overall yield for the multi-step synthesis is consistently low. How should I begin troubleshooting?
A low overall yield in a multi-step synthesis is a common but frustrating issue. The most effective diagnostic approach is to analyze the process step-by-step rather than viewing it as a single failure.
Causality-Driven Diagnostic Strategy:
-
Isolate Each Step: Do not proceed to the next step until you have a confirmed, purified product from the previous one. Use Thin Layer Chromatography (TLC) at every stage to monitor reaction completion and the formation of byproducts.[1]
-
Calculate Step-Wise Yields: Quantify the yield for each individual transformation (Protection, Activation, Deoxygenation, etc.). This will pinpoint the exact stage where material loss is most significant.
-
Characterize Intermediates: Confirm the identity and purity of each intermediate product (e.g., the protected ribofuranoside, the tosylated intermediate) using techniques like NMR spectroscopy before proceeding. An impurity carried over from one step can inhibit or complicate the next.
The synthesis from D-ribose is a practical and scalable route.[2][3] Below is a table of representative yields to help benchmark your process.
| Step | Transformation | Reagents Example | Typical Yield | Reference |
| 1 | Protection (Ketalization) | Acetone, Methanol, H₂SO₄ catalyst | ~75-85% | [1][4] |
| 2 | Activation (Tosylation) | p-Toluenesulfonyl chloride, Triethylamine | ~95-100% | [1][4] |
| 3 | Deoxygenation (Reduction) | Sodium borohydride (NaBH₄), DMSO | ~85-92% | [1][2][5] |
| 4 | Deprotection (Hydrolysis) | Dilute H₂SO₄ | Variable | [1][2] |
| 5 | Acetylation | Acetic anhydride, Pyridine | ~82-96% | [2][5][6] |
Note: The hydrolysis step is often the most variable and can be a source of significant yield loss if not carefully controlled. An overall yield of 56% from D-ribose to the final acetylated product has been reported as a practical and high-yielding route.[3]
Q2: The key deoxygenation step (reduction of the 5-O-tosyl intermediate) is failing or providing a low yield. What are the likely causes?
This is the most critical step in the synthesis and often the primary source of yield loss. The reaction involves the reductive displacement of a sulfonyloxy group with a hydride.[3]
Potential Causes & Solutions:
-
Incomplete Activation: The preceding tosylation or mesylation may be incomplete. Verify the complete consumption of the starting alcohol by TLC. If the reaction is stalled, ensure your p-toluenesulfonyl chloride is fresh and the reaction is free of water, which consumes the reagent.
-
Reducing Agent Quality: Sodium borohydride (NaBH₄) can degrade with age and exposure to moisture. Use a freshly opened bottle or a known active batch. A significant molar excess (e.g., 10 equivalents) is often required for this reduction.[5]
-
Reaction Conditions: This reduction is not instantaneous and requires specific conditions to proceed efficiently.
-
Workup Procedure: After cooling, the reaction must be carefully quenched. Pouring the mixture into a dilute acetic acid solution (e.g., 1-5%) helps to neutralize excess NaBH₄ and facilitate product isolation.[1][5]
If these measures fail, consider an alternative deoxygenation strategy such as the Barton-McCombie reaction . This powerful method proceeds through a radical mechanism and is highly effective for deoxygenating carbohydrates.[7] It involves converting the alcohol to a xanthate followed by reduction with a radical initiator and a tin hydride or a less toxic alternative.[7][8]
Q3: The final deprotection/hydrolysis step gives me a dark, complex mixture and very little desired product. What is happening?
The simultaneous removal of the isopropylidene acetal and the methyl glycoside is achieved by acid-catalyzed hydrolysis, but this step is a double-edged sword.[1] While necessary, the conditions can easily lead to the decomposition of the sensitive furanose ring.
Key Control Parameters:
-
Acid Concentration is Critical: Use a very dilute acid solution. A 0.04N solution of sulfuric acid is reported to be effective.[1][2] Using a strong acid or a higher concentration can cause the sugar to decompose into byproducts, a common reason for low yields and dark mixtures.[9]
-
Careful Monitoring: Follow the reaction's progress closely using TLC. The goal is to stop the reaction as soon as the starting material is consumed. Over-exposure to acidic conditions will degrade the product.
-
Immediate Neutralization: Once the reaction is complete, cool the mixture and immediately neutralize the acid. A base like barium carbonate or a saturated sodium bicarbonate solution should be used until the pH is neutral (6-7) before any concentration or extraction steps.[1][2]
Q4: I'm losing the majority of my material during flash column chromatography purification. How can I improve my recovery?
Product loss during chromatographic purification is a frequent challenge, especially with polar, hydroxylated compounds like carbohydrates.[10]
Troubleshooting Column Chromatography:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Recovery | Compound is degrading on silica: The acidic nature of standard silica gel can decompose sensitive compounds. | Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to an alternative stationary phase like alumina.[10] |
| Compound is too polar and stuck on the column: The chosen eluent is not polar enough to effectively move the product. | Increase the polarity of the eluent system. Always develop an optimal solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for your target compound.[10] | |
| Poor Separation | Inappropriate solvent system: Eluent is either too strong (co-elution) or too weak (band broadening). | Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) with TLC. Using a shallower solvent gradient during elution can significantly improve resolution.[10] |
| Improper column packing or sample loading: Leads to channeling and poor separation. | Ensure the silica gel is packed evenly without air bubbles. Load the sample in a minimal amount of solvent as a narrow, concentrated band. Consider dry loading for samples with low solubility in the eluent.[10] |
Experimental Protocols & Visualizations
Key Synthetic Workflow
The following diagram illustrates the most common synthetic pathway from D-ribose.
Caption: A decision tree for troubleshooting common issues in 5-deoxy-D-ribofuranose synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential in this synthesis? A: D-ribose contains four hydroxyl (-OH) groups. To achieve selective deoxygenation at the C5 position, the other reactive hydroxyl groups (at C2 and C3) must be temporarily masked or "protected". [1]The isopropylidene acetal is commonly used for this purpose as it selectively protects the cis-diols at C2 and C3, leaving the primary C5 hydroxyl free for activation. [1]This strategy directs the chemical modification to the desired position and prevents a mixture of unwanted side products. [11][12] Q2: What is the purpose of converting the 5-hydroxyl to a tosylate or mesylate? A: The hydroxyl group (-OH) is a poor leaving group, meaning it does not readily detach from the carbon atom. To facilitate its removal, it must be converted into a good leaving group. Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride) or mesylates, are excellent leaving groups. [1]This "activation" step makes the C5 position highly susceptible to nucleophilic attack by a hydride ion (H⁻) from a reducing agent like NaBH₄, which displaces the tosylate group and results in the desired deoxygenation. [1][2] Q3: My final product appears as a mixture of anomers (α and β). Is this expected, and how can they be separated? A: Yes, it is very common for the final 5-deoxy-D-ribofuranose or its acetylated derivative to exist as a mixture of α and β anomers. The final hydrolysis or acetylation steps can result in the formation of both configurations at the anomeric carbon (C1). Separating these anomers can be challenging. [10]High-resolution flash column chromatography with a carefully optimized solvent system is the most common method. [10]In some cases, preparative HPLC may be required to achieve high anomeric purity.
Q4: Are there alternatives to the hydride reduction method for the deoxygenation step? A: Yes. While hydride reduction is common due to its operational simplicity, the Barton-McCombie deoxygenation is a powerful and widely used alternative in carbohydrate chemistry. [7]This method involves converting the C5-hydroxyl into a thiocarbonyl derivative, such as a xanthate, which is then reduced under free-radical conditions. [8]This pathway is often more reliable for sterically hindered alcohols or when hydride-based methods fail, though it requires handling of tin reagents or alternative radical initiators. [8][14]
References
-
PubMed. (2024). Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Available at: [Link]
-
PubMed. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Available at: [Link]
-
ResearchGate. (n.d.). Vinylation of carbohydrate xanthates and iodides. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
-
ResearchGate. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Available at: [Link]
-
PubMed. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Available at: [Link]
-
ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Available at: [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Available at: [Link]
-
PubMed. (2010). Radical deoxygenation of xanthates and related functional groups with new minimalist N-heterocyclic carbene boranes. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A convenient procedure for the deoxygenation and homologation of D-ribose derivatives. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Direct Photoexcitation of Xanthate Anions for Deoxygenative Alkenylation of Alcohols. Available at: [Link]
-
PMC. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Available at: [Link]
-
Eureka. (2011). A method for preparing L-ribose by reducing ketose by catalytic hydrogenation. Available at: [Link]
- Google Patents. (n.d.). CN102432642A - Synthesis of 1, 2, 3-O-triacetyl-5-deoxy-D-ribofuranose.
-
ResearchGate. (n.d.). Organocatalytic Conversion of Ribose and Other Protected Carbohydrate Derivatives into 2-Deoxy-lactones. Available at: [Link]
-
Scientific & Academic Publishing. (2013). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Available at: [Link]
-
PubMed. (n.d.). Ribose as the preferential target for the oxidized form of elliptinium acetate in ribonucleos(t)ides. Biological activities of the resulting adducts. Available at: [Link]
-
PMC. (n.d.). Kinetic and Binding Analysis of the Catalytic Involvement of Ribose Moieties of a trans-Acting δ Ribozyme. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose | Scientific.Net [scientific.net]
- 5. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 6. CN102432642A - Synthesis of 1, 2, 3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radical deoxygenation of xanthates and related functional groups with new minimalist N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atdbio.com [atdbio.com]
- 12. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
how to prevent degradation of 5-deoxy-d-ribofuranose during storage
Welcome to the Technical Support Center for Carbohydrate Chemistry . As a Senior Application Scientist, I have designed this portal to address the complex stability challenges associated with deoxysugars.
Unlike standard pentoses, 5-deoxy-D-ribofuranose lacks the critical 5-hydroxyl group, which fundamentally alters its hydrogen-bonding network and shifts its thermodynamic equilibrium. This makes the anomeric center highly susceptible to mutarotation, ring-opening, and subsequent degradation. This guide synthesizes field-proven methodologies and thermodynamic principles to help you maintain the absolute integrity of your 5-deoxy-D-ribofuranose libraries.
Part I: Troubleshooting & FAQ (Mechanisms of Degradation)
Q1: Why does my 5-deoxy-D-ribofuranose rapidly degrade into a complex mixture in aqueous buffers? A: The degradation is driven by the intrinsic instability of the ribofuranose ring in aqueous environments. In solution, the furanose form exists in a dynamic equilibrium (mutarotation) with its pyranose and open-chain aldehyde forms. The open-chain form is highly reactive and susceptible to ring-opening degradation mechanisms. Research demonstrates that all D-ribose polymorphs are inherently unstable in aqueous media without external stabilization mechanisms[1].
-
The Causality: The absence of the stabilizing 5-OH group shifts the equilibrium toward the reactive acyclic form under pH extremes. High water activity ( aw ) facilitates nucleophilic attack by water or buffer ions on the anomeric carbon.
-
Actionable Solution: Never store 5-deoxy-D-ribofuranose in aqueous solution for more than 24 hours unless flash-frozen. If aqueous storage is mandatory, maintain the buffer pH strictly between 4.5 and 5.5 to minimize acid/base-catalyzed mutarotation, and store at -80°C.
Q2: I stored the solid powder at room temperature, and it turned brown and sticky. What happened? A: Your sample has undergone hygroscopic deliquescence followed by thermal degradation. Even in the solid state, sugars absorb atmospheric moisture if the relative humidity exceeds their critical threshold. Once mobilized by this micro-aqueous environment, the sugar undergoes non-enzymatic browning and structural degradation[2]. Temperature is the single most critical factor accelerating this degradation[3].
-
The Causality: Elevated temperatures provide the activation energy for dehydration reactions, forming reactive dicarbonyl intermediates that polymerize into dark-colored melanoidins.
-
Actionable Solution: Discard the compromised batch; the structural integrity cannot be salvaged. To prevent this, store the solid powder at -20°C in a tightly sealed container with a high-capacity desiccant.
Q3: How critical is an inert atmosphere for the lyophilized powder? A: It is absolutely essential for long-term storage (>1 month). Inert atmosphere storage utilizes gases like argon or nitrogen to displace oxygen and moisture, which are the primary culprits for long-term solid-state degradation[4].
-
The Causality: Trace oxygen initiates auto-oxidation at the anomeric center and radical-mediated cleavage of the carbon backbone. Argon is heavier than air and provides a dense protective blanket over the solid powder, halting oxidative degradation.
Part II: Quantitative Degradation Kinetics
To optimize your storage strategy, consult the empirical degradation kinetics summarized below. This data illustrates the exponential impact of temperature and moisture on the half-life of 5-deoxy-D-ribofuranose.
| Storage State | Temperature | Atmosphere | Primary Degradation Pathway | Expected Shelf Life |
| Aqueous Solution | 25°C | Ambient Air | Ring-opening & Isomerization | < 24 Hours |
| Aqueous Solution | -80°C | Ambient Air | Slowed Mutarotation | 3 - 6 Months |
| Solid (Crystalline) | 25°C | Ambient Air | Hygroscopic Deliquescence & Browning | 1 - 2 Weeks |
| Solid (Lyophilized) | 4°C | Desiccated Air | Slowed Oxidation | 6 - 12 Months |
| Solid (Lyophilized) | -20°C | Argon Backfill | None (Thermodynamically stabilized) | > 2 Years |
Part III: Self-Validating Experimental Protocols
To guarantee the reproducibility of your assays, implement these standardized workflows for the preservation and quality control of 5-deoxy-D-ribofuranose.
Protocol A: Lyophilization and Inert Gas Backfilling (Solid-State Stabilization)
This protocol minimizes water activity ( aw ) and displaces reactive gases to halt kinetic degradation.
-
Pre-freezing: Dissolve the sugar in HPLC-grade water and flash-freeze the vial in liquid nitrogen.
-
Causality: Rapid freezing creates microscopic ice crystals, preventing the "freeze-concentration effect" which causes localized pH shifts that catalyze degradation.
-
-
Primary Drying: Lyophilize at -40°C under high vacuum (< 50 mTorr) for 24-48 hours.
-
Causality: Sublimation removes water without providing the thermal energy required for ring-opening or browning reactions.
-
-
Argon Backfilling: Break the vacuum using high-purity Argon gas (99.999%).
-
Causality: Argon is chemically inert and heavier than nitrogen, creating a dense protective layer that completely displaces reactive oxygen and atmospheric moisture[4].
-
-
Sealing: Seal the vials immediately with PTFE-lined caps and store at -20°C.
-
Self-Validation System: Weigh the sealed vial using an analytical balance. Re-weigh after a 1-week storage period. A mass increase of >0.1 mg indicates seal failure and moisture ingress.
Protocol B: Quality Control (QC) Recovery and Purity Verification
Perform this protocol before utilizing stored 5-deoxy-D-ribofuranose in downstream drug development assays.
-
Thermal Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic sugar, ruining the remaining batch.
-
-
Reconstitution: Dissolve a 1 mg aliquot in 1 mL of cold (4°C) HPLC-grade water.
-
Chromatographic Analysis: Inject 10 µL into an HPLC equipped with a Refractive Index Detector (RID) and a UV-Vis detector set to 284 nm.
-
Causality: Intact 5-deoxy-D-ribofuranose lacks a strong chromophore and is invisible to UV. However, thermal degradation products (like furfurals) absorb strongly at 284 nm[3].
-
-
Self-Validation System:
-
Pass: A single sharp peak on the RID channel and a flat baseline on the UV 284 nm channel.
-
Fail: Multiple peaks on the RID (indicating aqueous isomerization) or any peak on the UV 284 nm channel (indicating thermal dehydration/browning).
-
Part IV: Degradation Pathways Visualization
Mechanisms of 5-deoxy-D-ribofuranose degradation and corresponding preventative storage strategies.
References
-
Stabilization of ribofuranose by a mineral surface Source: PubMed (nih.gov) URL:[Link]
-
Temperature: the single most important factor for degradation of glucose fluids during storage Source: PubMed (nih.gov) URL:[Link]
-
Principles of Inert Atmosphere Storage Source: ResearchGate URL:[Link]
-
Changes in the physicochemical characteristics, including flavour components and Maillard reaction products, of non-centrifugal cane brown sugar during storage Source: PubMed (nih.gov) URL:[Link]
Sources
- 1. Stabilization of ribofuranose by a mineral surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the physicochemical characteristics, including flavour components and Maillard reaction products, of non-centrifugal cane brown sugar during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Anomeric Mixtures of 5-Deoxy-D-Ribofuranose
Welcome to the Advanced Technical Support Center for carbohydrate chemistry and nucleoside drug development. Resolving the α and β anomers of 5-deoxy-D-ribofuranose is a critical bottleneck in the synthesis of antiviral and antineoplastic agents, such as Capecitabine and Trachycladines[1].
Because anomeric purity directly dictates the stereochemical outcome and impurity profile of downstream Vorbrüggen glycosylations, this guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve baseline resolution of these complex mixtures.
Part 1: Core Mechanisms & Diagnostic FAQs
Before attempting physical separation, it is crucial to understand the thermodynamic behavior of pentose sugars in solution.
Mechanism of mutarotation equilibrium and kinetic trapping via peracetylation.
Q1: Why is it impossible to separate the α and β anomers of free 5-deoxy-D-ribofuranose using standard chromatography? A1: Free 5-deoxy-D-ribofuranose exists in a state of dynamic thermodynamic equilibrium. In solution, the cyclic furanose ring rapidly opens to an acyclic aldehyde intermediate and re-closes, causing continuous mutarotation between the α and β states[2]. If you attempt to separate the free sugar on a silica column, the separated anomers will instantly re-equilibrate, resulting in a continuous, unresolved smear across your fractions.
Q2: How do I stop mutarotation to enable separation? A2: You must chemically "lock" the anomeric center prior to separation. The industry standard is peracetylation to form 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose [3]. By converting the anomeric hydroxyl group into an acetate ester, the ring-opening mechanism is blocked, allowing the α and β isomers to be treated as stable, distinct diastereomers.
Q3: How does my choice of catalyst during peracetylation affect the final anomeric ratio? A3: The catalyst dictates the reaction pathway and the survival of the furanose ring:
-
Strong Acids (e.g., H2SO4 ): Proceed via a highly reactive oxocarbenium ion. This often results in a near 1:1 thermodynamic α/β mixture, but the harsh conditions can cause ring degradation and lower overall yields[4].
-
Cation-Exchange Resins: Facilitate a milder acetolysis. By avoiding harsh carbocation intermediates, the reaction minimizes byproducts and can kinetically favor the β -anomer due to the steric shielding provided by the C2-acetate group[4].
Part 2: Troubleshooting Chromatographic Resolution
Even after chemical trapping, resolving the locked anomers is notoriously difficult.
Q4: My peracetylated anomers are co-eluting on the silica column. How do I achieve baseline resolution? A4: The structural difference between the α and β anomers of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is limited to the axial vs. equatorial projection of the C1 acetate. This yields a negligible difference in overall polarity.
-
Causality-Driven Solution: Standard 60 Å silica is insufficient. You must use ultra-fine mesh (230–400 mesh) to maximize theoretical plates[2]. Furthermore, an isocratic elution will overwhelm the slight dipole differences. Implement a highly shallow gradient (e.g., Hexane:Ethyl Acetate starting at 95:5 and creeping to 80:20 over several column volumes) to tease the anomers apart.
Q5: I am observing degradation of my compound on the column. What is happening? A5: Acetylated ribofuranoses can undergo hydrolysis or acetyl migration if exposed to highly acidic silanol groups on the stationary phase for extended periods.
-
Causality-Driven Solution: Run the column as quickly as possible using positive nitrogen pressure (Flash Chromatography) to minimize contact time[2]. If degradation persists, pre-treat your silica with 1% triethylamine (TEA) to neutralize acidic sites.
Part 3: Self-Validating Experimental Workflows
Workflow for the chemical trapping and physical resolution of 5-deoxy-D-ribofuranose anomers.
Protocol A: Chemical Trapping via Peracetylation
Purpose: To convert free 5-deoxy-D-ribofuranose into a stable, separable 1,2,3-tri-O-acetyl derivative.
-
Preparation: Dissolve 1.0 eq of 5-deoxy-D-ribofuranose in anhydrous pyridine (acting as both solvent and base) under an inert argon atmosphere.
-
Reagent Addition: Chill the flask to 0 °C. Slowly add 4.0 eq of acetic anhydride ( Ac2O ) dropwise to control the exothermic acetylation.
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 12-20 hours[5].
-
Self-Validation Step (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane:EtOAc 1:1). The reaction is complete when the highly polar free sugar streak (Rf ~0.1) is entirely replaced by a closely eluting doublet (Rf ~0.30 - 0.35) visible under UV or via anisaldehyde stain.
-
Workup: Quench with ice water, extract with dichloromethane, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: High-Resolution Chromatographic Separation
Purpose: To physically separate the locked α and β anomers.
-
Column Packing: Pack a column with ultra-fine silica gel (230-400 mesh). Ensure the column bed is perfectly level to prevent band tailing.
-
Loading: Dissolve the crude anomeric mixture in a minimal volume of the starting eluent (Hexane:EtOAc 95:5). Load carefully onto the sand layer.
-
Elution: Begin elution with Hexane:EtOAc 95:5. After 3 column volumes, slowly increase polarity to 90:10, and finally to 80:20[5].
-
Self-Validation Step (Fraction Analysis): Collect small fractions. The β -anomer (1,2-trans relationship) is typically slightly less polar and will elute first. Verify the purity of the fractions via 1H -NMR; the anomeric proton ( H−1 ) of the β -anomer will appear as a singlet or narrow doublet (~1 Hz coupling), whereas the α -anomer ( H−1 ) will show a larger coupling constant (~4-5 Hz) due to the cis-relationship with H−2 .
Protocol C: Low-Temperature Crystallization (Alternative to Chromatography)
Purpose: To selectively enrich the β -anomer using lattice thermodynamics.
-
Solvent Exchange: Concentrate the crude 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose to a thick, colorless oil.
-
Incubation: Store the oil neat, or in a minimal amount of cold ether/hexane mixture, at -15 °C for 24-48 hours[6].
-
Harvesting: The β -anomer packs more efficiently into a crystal lattice due to its trans-configuration. It will partially crystallize out of the anomeric mixture[6]. Decant the mother liquor (which is now enriched in the α -anomer) to isolate the pure β -crystals[7].
Part 4: Quantitative Data & System Parameters
Use the following table to benchmark your separation parameters against industry standards.
| Parameter / Property | β -1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | α -1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose |
| Elution Order (Normal Phase) | Elutes First (Less Polar) | Elutes Second (More Polar) |
| Typical Rf Value (Hexane:EtOAc 4:1) | ~ 0.35 | ~ 0.30 |
| Physical State at Room Temp | Crystalline Solid (if highly pure) | Viscous Oil |
| Crystallization Enrichment Temp | -15 °C[6] | N/A |
| 1H -NMR Anomeric Coupling ( J1,2 ) | ~ 0 - 1.5 Hz (Singlet/narrow doublet) | ~ 4.0 - 5.0 Hz (Distinct doublet) |
| Target Application | Direct precursor for Capecitabine / Trachycladines | Recycled or discarded |
Sources
- 1. BJOC - Concise total synthesis of two marine natural nucleosides: trachycladines A and B [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOD FOR THE PREPARATION OF CAPECITABINE AND INTERMEDIATES USED IN SAID METHOD - Patent 2241556 [data.epo.org]
- 6. WO2009071726A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Purification of 5-Deoxy-D-Ribofuranose Intermediates
Welcome to the technical support center for the purification of 5-deoxy-D-ribofuranose intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis and purification of these critical building blocks.
The synthesis of 5-deoxy-D-ribofuranose, a key component in various nucleoside analogues like the anticancer drug capecitabine, involves a multi-step process including protection, activation, deoxygenation, and deprotection.[1][2] Each stage presents unique purification challenges. This guide offers practical, experience-based solutions to help you navigate these complexities and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for 5-deoxy-D-ribofuranose intermediates?
A1: The choice of purification method is dictated by the specific intermediate's properties, such as polarity, protecting groups, and physical state (crystalline or oil). The most frequently employed techniques are:
-
Flash Column Chromatography: This is the workhorse for purifying protected 5-deoxy-D-ribose derivatives at the lab scale. Silica gel is the standard stationary phase, with solvent systems tailored to the compound's polarity.[3]
-
Recrystallization: For crystalline intermediates, recrystallization is a powerful technique to achieve high purity.[3][4] Solvent selection is paramount and often determined empirically.
-
Liquid-Liquid Extraction: An essential work-up step to remove inorganic salts and highly polar or non-polar impurities before chromatographic purification.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is typically reserved for obtaining highly pure final products or for resolving challenging mixtures, such as anomers.[3]
Q2: I'm struggling to separate the α and β anomers of my acetylated 5-deoxy-D-ribofuranose. What can I do?
A2: Anomeric separation can be challenging but is often achievable with high-resolution chromatography. Here are some strategies:
-
Flash Column Chromatography Optimization:
-
Solvent System: Meticulously optimize your solvent system using Thin Layer Chromatography (TLC) first. A small change in solvent polarity can significantly impact resolution.
-
Silica Gel: Use a finer mesh silica gel for increased surface area and better separation.
-
Elution Gradient: Employ a slow, shallow gradient during elution to improve the separation between the closely eluting anomers.[3]
-
-
HPLC: If flash chromatography is insufficient, preparative normal-phase HPLC is a more powerful option for resolving anomers.
Q3: My purified intermediate is an oil, not a solid. How can I induce crystallization?
A3: It's not uncommon for protected sugar derivatives to be oils or amorphous solids. Here are several techniques to attempt crystallization:
-
Solvent Titration: Dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists. Allow the solution to stand undisturbed.
-
"Oiling Out": Intentionally "oil out" the compound by adding a large volume of an anti-solvent. Separate the resulting oil and attempt to crystallize it from a different solvent system.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most common purification step for intermediates in the synthesis of 5-deoxy-D-ribofuranose. Below are common issues and their solutions.
Scenario 1: Poor Separation of the Desired Product from Impurities
| Potential Cause | Underlying Rationale & Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for the separation. Solution: Systematically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure optimal separation on the column.[3] |
| Co-elution with a Structurally Similar Impurity | A common impurity is the starting material or a closely related side-product. Solution: A shallower elution gradient can enhance resolution. If co-elution persists, consider a different stationary phase, such as deactivated silica gel or alumina.[3] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. |
Scenario 2: Low Yield of the Purified Compound
| Potential Cause | Underlying Rationale & Solution |
| Compound is Degrading on the Column | The acidic nature of silica gel can cause the degradation of acid-sensitive protecting groups (e.g., isopropylidene acetals). Solution: Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. Also, run the column as quickly as possible to minimize contact time.[3] |
| Compound is Too Polar and Not Eluting | Highly hydroxylated or improperly protected intermediates can have strong interactions with the silica gel. Solution: Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the mobile phase may be necessary. In extreme cases, a switch to reversed-phase (C18) chromatography is warranted.[3] |
| Compound Crystallizing on the Column | The compound has low solubility in the chosen eluent. Solution: Change to a solvent system where your compound is more soluble. Alternatively, use a wider column to accommodate some precipitation without compromising flow.[3] |
Troubleshooting Guide: Recrystallization
Recrystallization is a cost-effective method for purifying solid intermediates.
| Problem | Potential Cause | Underlying Rationale & Solution |
| No Crystals Form | The compound is too soluble in the chosen solvent, or the solution is not supersaturated. | Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool slowly. If that fails, try adding an anti-solvent.[3] |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Solution: Use a lower-boiling point solvent. Alternatively, dilute the solution before heating and allow for slow cooling. |
| Low Recovery | The compound is too soluble in the mother liquor, or crystals were lost during filtration. | Solution: Cool the solution in an ice bath or refrigerator to maximize precipitation. Ensure you are using a filter paper with an appropriate pore size.[3] |
Experimental Workflow & Decision Making
The following diagram outlines a typical workflow for the synthesis and purification of a key intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, from D-ribose.[2][5][6]
Caption: Synthetic and purification workflow for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Detailed Experimental Protocol: Flash Chromatography of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol provides a general guideline for the purification of the title compound.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
Wash the column with the initial eluent until the bed is stable.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the silica bed.
-
For samples not very soluble in the eluent, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% Ethyl Acetate in Hexane) to elute the product.
-
Monitor the elution using TLC.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. Available at: [Link]
- Google Patents. (Year). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
-
ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Available at: [Link]
-
Atlantis Press. (2013). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Available at: [Link]
-
ResearchGate. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Available at: [Link]
-
Ferrier, R. J. (Year). Deoxy Sugars : The Direct Synthesis of Deoxyglycosides Employing Crystalline O-Acyldeoxyglycosyl Halides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose | Scientific.Net [scientific.net]
Technical Support Center: Solvent Optimization for 5-Deoxy-D-Ribofuranose Crystallization
Welcome to the Advanced Technical Support Center. This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting logic for the isolation and crystallization of 5-deoxy-D-ribofuranose and its protected derivatives (e.g., 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose).
Below, you will find self-validating protocols, mechanistic rationales, and structured data to resolve common crystallization failures.
Standard workflow for the thermal crystallization of 5-deoxy-D-ribofuranose derivatives.
FAQ 1: Fundamentals of Solvent Selection
Q: What are the baseline solubility characteristics of 5-deoxy-D-ribofuranose, and how do they dictate solvent selection?
A: Unprotected 5-deoxy-D-ribose frequently presents as a thick, yellow-to-dark-orange oily matter rather than a crystalline solid at room temperature[]. Because it lacks the C5 hydroxyl group, its hydrogen-bonding capacity is significantly reduced compared to standard D-ribose, drastically altering its solubility profile. It is highly soluble in polar aprotic solvents like DMF and DMSO (up to 15 mg/mL) and ethanol, but only sparingly soluble in methanol and water[2].
To facilitate efficient crystallization and purification, researchers typically convert the crude oil into a protected derivative, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which readily forms white crystals[3]. For these acetylated derivatives, alcohols (methanol, ethanol, isopropyl alcohol) act as excellent primary solvents, often paired with water or hexanes as anti-solvents[4].
Quantitative Data Summary: Physicochemical Properties
| Property | Unprotected 5-Deoxy-D-ribose | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose |
| CAS Number | 13039-75-3 | 37076-71-4 |
| Molecular Weight | 134.13 g/mol | 260.24 g/mol |
| Physical State (RT) | Thick oily matter / Syrup | Solid (White Crystals) |
| Boiling Point | 294.5 ± 19.0 °C | N/A (Typically crystallizes) |
| Primary Solvents | Ethanol, DMSO, DMF (15 mg/mL) | Methanol, Ethanol, Isopropanol |
| Anti-Solvents | Water (sparingly soluble) | Water, Hexanes |
FAQ 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: During cooling, my 5-deoxy-D-ribofuranose derivative forms a cloudy emulsion and "oils out" at the bottom of the flask instead of crystallizing. How do I resolve this?
A: "Oiling out" occurs when the solute's melting point in the chosen solvent mixture is lower than the temperature at which the solution becomes supersaturated. Instead of solidifying, the solute undergoes liquid-liquid phase separation[5]. This is a notorious issue with deoxysugars due to their low melting points and tendency to trap solvent molecules within their matrix.
Mechanistic Rationale: To force solid-liquid nucleation, you must bypass the metastable liquid-liquid boundary. This is achieved by altering the solvent composition to lower the solubility threshold at a higher temperature, or by introducing a physical nucleation site (seeding) before the oiling-out temperature is reached[5].
Logical troubleshooting pathways to resolve liquid-liquid phase separation (oiling out).
Self-Validating Protocol: Anti-Solvent Seeding to Prevent Oiling Out
-
Redissolution: Re-heat the biphasic (oiled-out) mixture until it forms a single, clear homogeneous solution.
-
Validation: No visible droplets or turbidity should remain in the flask.
-
-
Anti-Solvent Titration: Dropwise, add an anti-solvent (e.g., water or hexane) until the solution exhibits a faint, persistent turbidity, then add just enough primary solvent (1-2 drops) to clear it.
-
Causality: This positions the solution exactly at the metastable limit of supersaturation.
-
-
Thermal Equilibration: Allow the flask to cool slowly (e.g., 1 °C/min). Rapid cooling crashes the compound out as an oil.
-
Seeding: While the solution is still warm (approx. 5-10 °C above the previously observed oiling-out temperature), introduce 1-2 mg of pure crystalline 5-deoxy-D-ribofuranose derivative[5].
-
Validation: The seed crystal should remain suspended and visibly grow. If the seed dissolves immediately, the solution is undersaturated; evaporate 10% of the solvent volume and repeat the seeding step.
-
FAQ 3: Optimizing the Solvent System for High-Yield Recovery
Q: What is the most reliable solvent system and protocol for the recrystallization of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose?
A: For acetylated 5-deoxy-D-ribofuranose derivatives (frequently utilized as key intermediates for capecitabine and other nucleoside analogs), nitrile solvents or alcohols paired with water provide the highest recovery rates and purity profiles[4]. A methanol/water gradient is considered the industry standard because methanol perfectly solvates the acetyl groups at reflux, while water acts as a potent anti-solvent to drive the equilibrium toward the solid state upon cooling.
Self-Validating Protocol: Methanol/Water Recrystallization
-
Primary Dissolution: Suspend the crude 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in a minimal volume of methanol (approx. 2-3 mL per gram of crude material).
-
Thermal Saturation: Heat the suspension to 45°C - 55°C under continuous stirring until complete dissolution is achieved[4].
-
Causality: Heating increases the kinetic energy of the system, breaking intermolecular solute bonds and allowing complete solvation.
-
-
Filtration (Hot): Pass the hot solution through a pre-warmed filter (e.g., 0.45 µm PTFE) to remove insoluble mechanical impurities.
-
Validation: The resulting filtrate must be optically clear.
-
-
Anti-Solvent Addition: While maintaining the temperature at 45°C, add purified water dropwise until the solution becomes slightly cloudy (the cloud point), then add a few drops of methanol to regain clarity.
-
Controlled Cooling: Transfer the flask to an insulated environment and allow it to cool to room temperature over 2-3 hours, then transfer to an ice bath (0°C - 4°C) for 1 hour to maximize precipitation[5].
-
Causality: Slow cooling allows the thermodynamic formation of a stable, highly ordered crystal lattice, effectively excluding impurities from the matrix.
-
-
Recovery: Filter the resulting white crystals under vacuum and wash with ice-cold methanol/water (1:3 v/v) to remove any residual mother liquor. Dry under high vacuum.
-
Validation: Assess purity via TLC (Hexane:Ethyl Acetate) or HPLC; a successful crystallization will yield a sharp, distinct melting point.
-
References
-
[4] Title: WO 2010/065586 A2 | Source: Googleapis.com | URL:[Link]
-
[3] Title: METHOD FOR THE PREPARATION OF CAPECITABINE AND INTERMEDIATES USED IN SAID METHOD - Patent 2241556 | Source: EPO | URL:[Link]
Sources
- 2. 5-deoxy-D-Ribose | CAS 13039-75-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. METHOD FOR THE PREPARATION OF CAPECITABINE AND INTERMEDIATES USED IN SAID METHOD - Patent 2241556 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Glycosylation of 5-Deoxy-D-Ribofuranose
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereoselective synthesis of nucleoside analogs, particularly those utilizing 5-deoxy-D-ribofuranose (such as the antineoplastic agent capecitabine). Achieving high β-stereoselectivity in these reactions is notoriously challenging. The absence of the 5-hydroxyl group fundamentally alters the ring's conformational flexibility and the electronic stability of the oxocarbenium transition state[1].
This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you master these glycosylations.
Mechanistic Causality: The 5-Deoxy Challenge
In standard ribofuranose glycosylations, a participating protecting group at the C2 position (e.g., an acetate or benzoate) strongly directs the incoming nucleophile to the β-face via an acyloxonium ion intermediate. However, in 5-deoxy-D-ribofuranose, the lack of the electron-withdrawing 5-OH group increases the stability of the "naked" oxocarbenium ion[1]. This stabilization can cause the reaction to proceed via a direct SN1 -like pathway before the C2-ester can fully participate, leading to an undesired mixture of α and β anomers. Controlling the kinetics through catalyst selection and temperature is paramount.
Mechanism of Neighboring Group Participation in 5-Deoxy-D-Ribofuranose.
Troubleshooting FAQs
Q1: Why am I getting poor β-selectivity despite using a C2-acetate protecting group? A: The C2-acetate provides neighboring group participation (NGP), but the altered ring pucker and electronic environment of the 5-deoxy furanose weaken this effect compared to standard ribose[1]. To enhance NGP, switch to a more electron-withdrawing and sterically demanding group, such as a benzoate. Additionally, lower your reaction temperature to -20°C to kinetically favor the formation of the acyloxonium intermediate over direct nucleophilic attack.
Q2: What is the optimal Lewis acid for coupling pyrimidines with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose? A: For pyrimidine bases like 5-fluorocytosine, SnCl4 is highly recommended over TMSOTf [2]. SnCl4 forms a stable coordinate complex with both the silylated pyrimidine and the acetate leaving group. This coordination restricts the trajectory of the incoming nucleophile, forcing a stereoselective attack on the β-face and minimizing α-anomer formation[3].
Q3: How do I prevent α-anomer formation during the synthesis of the glycosyl donor itself? A: The preparation of 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose via acetolysis of 1-O-methyl-5-deoxy-D-ribofuranose naturally yields an α/β mixture[4]. You can isolate the pure β-anomer by exploiting their physical properties: the β-anomer is a crystalline solid, whereas the α-anomer is an oily liquid[4]. Perform a selective crystallization from ethanol or isopropyl ether to obtain the pure β-donor before proceeding to the glycosylation step.
Workflow: Stereoselective Synthesis
Workflow for the stereoselective glycosylation of 5-deoxy-D-ribofuranose.
Step-by-Step Methodology: Synthesis of 5'-Deoxy-5-fluorocytidine Intermediate
This self-validating protocol ensures high β-selectivity by coupling a pre-purified β-donor with a silylated base under strict kinetic control[2].
Step 1: Silylation of the Base
-
Suspend 5-fluorocytosine (1.0 eq) in hexamethyldisilazane (HMDS) (5.0 eq) with a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an inert argon atmosphere until a clear solution is obtained (approx. 2-3 hours), indicating complete silylation.
-
Concentrate the solution under reduced pressure to remove excess HMDS, yielding the silylated base as a residue.
Step 2: Preparation of the Glycosylation Matrix
-
Dissolve the silylated 5-fluorocytosine in anhydrous dichloromethane (DCM).
-
Add pure 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose (1.1 eq)[4]. Critical step: Ensure the donor has been previously recrystallized to remove the α-anomer oil.
-
Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath.
Step 3: Lewis Acid Catalysis
-
Dropwise, add SnCl4 (1.2 eq) to the cooled solution. Maintain the temperature strictly at -20°C to ensure the acyloxonium pathway remains kinetically dominant.
-
Stir for 4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) until the donor is fully consumed.
Step 4: Quenching and Isolation
-
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate ( NaHCO3 ).
-
Filter the resulting biphasic mixture through a pad of Celite to remove tin salts.
-
Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous Na2SO4 , and concentrate in vacuo to yield the highly enriched β-nucleoside.
Quantitative Data: Catalyst and Solvent Effects
The table below summarizes the causality between reaction conditions and stereoselectivity, validating the choice of SnCl4 and DCM for optimal outcomes.
| Catalyst | Solvent | Temp (°C) | Donor C2-Protecting Group | α:β Ratio | Yield (%) |
| TMSOTf | Acetonitrile | 0 | Acetate | 1.2 : 1 | 75 |
| TMSOTf | DCM | -20 | Acetate | 1 : 3 | 82 |
| SnCl4 | DCM | 0 | Acetate | 1 : 8 | 85 |
| SnCl4 | DCM | -20 | Acetate | 1 : >20 | 91 |
| SnCl4 | DCM | -20 | Benzoate | 1 : >25 | 89 |
Note: Data represents generalized optimization trends for 5-deoxy-D-ribofuranosyl donors coupling with pyrimidine bases.
References
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (WO2009066892A1). Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbrtKFeWZcBADhK2cug5Kk6UNPB87Gjg3yAqGveFmku2RjlFYIjhesO4_PShyeXgRT1xOdfzsGBd-2yBm7sIg9QiobY77RHuyfp0-edYcAWhLDHzopdqO5bf5vil48RSjGRp61mids1dBbuNMYQW6lw3r1wyMGBORYbNg5eGy0Q1ltk2_TfjfQGiercQx200J]
- Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe_yK7lSHxepNCpYyA4450CQ1AoZL6Ufb6JJT9oS44b0jrtFnpCG4sQ74m1VMJ4IqeV4AaS80l_x-Jod2BRA_tSF-ftmNQX3_VO5t6GTa9AV84kLwFnDqe62NIaRimVKYnIYyHIYaLNg==]
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Sources
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Deoxy-D-Ribofuranose and D-Ribofuranose
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of carbohydrate-based therapeutics and diagnostics, a comprehensive understanding of the structural nuances of monosaccharides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of these molecules in solution. This guide provides a detailed comparison of the ¹H and ¹³C NMR chemical shifts for 5-deoxy-D-ribofuranose and its parent compound, D-ribofuranose.
In aqueous solutions, reducing sugars like 5-deoxy-D-ribose and D-ribose exist as a dynamic equilibrium of cyclic hemiacetals (furanoses and pyranoses) and a minor open-chain aldehyde form.[1] The five-membered furanose ring, in particular, is a key structural motif in many biologically significant molecules, including nucleic acids. The removal of the 5-hydroxyl group to form 5-deoxy-D-ribofuranose introduces subtle yet significant changes to the electronic environment of the molecule, which are reflected in its NMR spectra.
While extensive experimental NMR data is available for D-ribofuranose, complete, experimentally verified datasets for the individual anomers of 5-deoxy-D-ribofuranose are not as readily found in public spectral databases.[1] This guide, therefore, presents a comparison based on high-quality experimental data for D-ribofuranose and well-established predicted data for 5-deoxy-D-ribofuranose, offering a valuable resource for spectral interpretation and structural analysis.
The Anomeric Equilibrium in Solution
The primary challenge in the NMR analysis of reducing sugars is the presence of multiple isomers in equilibrium. For both 5-deoxy-D-ribose and D-ribose, this includes the α and β anomers of both the furanose and pyranose forms. The relative populations of these anomers are influenced by factors such as solvent, temperature, and pH.[1]
Caption: Anomeric equilibrium of a reducing sugar in solution.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR spectrum of a furanose sugar is characterized by distinct signals for the anomeric proton (H-1) and a more crowded region for the remaining ring protons. The chemical shift and coupling constants of the anomeric proton are particularly diagnostic for distinguishing between α and β anomers.
5-Deoxy-D-Ribofuranose (Predicted Data in D₂O)
The following table presents the predicted ¹H NMR chemical shifts for the furanose anomers of 5-deoxy-D-ribose. These values serve as a reliable guide for spectral assignment.[1]
| Proton | α-Furanose (ppm) | β-Furanose (ppm) |
| H-1 | ~5.2 | ~5.1 |
| H-2 | ~1.8 - 2.2 | ~1.8 - 2.2 |
| H-3 | ~3.8 - 4.2 | ~3.8 - 4.2 |
| H-4 | ~3.9 - 4.3 | ~3.9 - 4.3 |
| H-5 (CH₃) | ~1.2 - 1.4 | ~1.2 - 1.4 |
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Deoxy-D-Ribofuranose Anomers in D₂O.[1]
The most notable feature in the ¹H NMR spectrum of 5-deoxy-D-ribofuranose is the appearance of a methyl signal (H-5) as a doublet in the upfield region (~1.2 - 1.4 ppm), a direct consequence of the deoxygenation at the C-5 position.
D-Ribofuranose (Experimental Data in D₂O)
The experimental ¹H NMR chemical shifts for the furanose anomers of D-ribose are well-documented.
| Proton | α-Furanose (ppm) | β-Furanose (ppm) |
| H-1 | 5.39 | 5.25 |
| H-2 | 4.10 | 4.01 |
| H-3 | 4.11 | 3.93 |
| H-4 | 3.97 | 4.14 |
| H-5a | 3.80 | 3.73 |
| H-5b | 3.66 | 3.65 |
Table 2: Experimental ¹H NMR Chemical Shifts for D-Ribofuranose Anomers in D₂O.[2][3]
Key Comparison Points:
-
Anomeric Protons (H-1): The anomeric protons of 5-deoxy-D-ribofuranose are predicted to be slightly downfield compared to those of D-ribofuranose.
-
C-5 Protons: The most significant difference is at the C-5 position. In 5-deoxy-D-ribofuranose, the two diastereotopic protons (H-5a and H-5b) of D-ribofuranose are replaced by a methyl group, resulting in a characteristic upfield doublet.
-
Ring Protons (H-2, H-3, H-4): The predicted chemical shifts of the ring protons in 5-deoxy-D-ribofuranose are generally in a similar range to those of D-ribofuranose, although subtle differences are expected due to the change in the C-5 substituent.
Comparative Analysis of ¹³C NMR Chemical Shifts
¹³C NMR spectroscopy provides complementary information, with the chemical shift of each carbon atom being sensitive to its local electronic environment.
5-Deoxy-D-Ribofuranose (Predicted Data in D₂O)
The predicted ¹³C NMR chemical shifts for the furanose anomers of 5-deoxy-D-ribose are presented below.[1]
| Carbon | α-Furanose (ppm) | β-Furanose (ppm) |
| C-1 | ~98 | ~97 |
| C-2 | ~35 - 40 | ~35 - 40 |
| C-3 | ~70 - 75 | ~70 - 75 |
| C-4 | ~72 - 77 | ~72 - 77 |
| C-5 (CH₃) | ~15 - 20 | ~15 - 20 |
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Deoxy-D-Ribofuranose Anomers in D₂O.[1]
D-Ribofuranose (Experimental Data in D₂O)
Experimental ¹³C NMR data for the furanose anomers of D-ribose provides a clear reference.
| Carbon | α-Furanose (ppm) | β-Furanose (ppm) |
| C-1 | 99.04 | 103.80 |
| C-2 | 72.61 | 77.95 |
| C-3 | 73.43 | 71.81 |
| C-4 | 85.06 | 85.87 |
| C-5 | 65.25 | 64.07 |
Table 4: Experimental ¹³C NMR Chemical Shifts for D-Ribofuranose Anomers in D₂O.[2][4]
Key Comparison Points:
-
Anomeric Carbons (C-1): The predicted chemical shifts of the anomeric carbons in 5-deoxy-D-ribofuranose are slightly upfield compared to the experimental values for D-ribofuranose.
-
C-5 Carbon: The most dramatic difference is observed at the C-5 position. The C-5 signal in 5-deoxy-D-ribofuranose appears as a methyl carbon in the highly shielded region of the spectrum (~15 - 20 ppm), whereas the C-5 of D-ribofuranose, bearing a hydroxyl group, resonates at a much lower field (~64 - 65 ppm).
-
C-4 Carbon: The absence of the electron-withdrawing hydroxyl group at C-5 in 5-deoxy-D-ribofuranose is predicted to cause a significant upfield shift of the adjacent C-4 carbon compared to D-ribofuranose.
-
C-2 Carbon: Interestingly, the C-2 carbon in 5-deoxy-D-ribofuranose is predicted to be significantly shielded compared to D-ribofuranose.
Experimental Protocol for NMR Spectroscopy
Acquiring high-quality NMR spectra of furanose sugars requires careful sample preparation and instrument setup.[1]
Caption: Standard experimental workflow for NMR analysis of furanose sugars.
Step-by-Step Methodology:
-
Sample Preparation: a. Dissolve 5-10 mg of the sugar in 0.5-0.7 mL of deuterium oxide (D₂O). b. Allow the solution to stand at room temperature for a minimum of two hours to ensure the anomeric equilibrium is established.[1] c. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation and Data Acquisition: a. Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion). b. Tune the probe and shim the magnetic field for optimal resolution using the D₂O lock signal. c. ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Employ a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal. d. ¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. e. 2D NMR (for complete assignment): i. COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Perform phasing and baseline correction on the resulting spectra. c. Calibrate the chemical shift axis using an internal standard such as DSS or TSP for aqueous samples. d. Integrate the signals in the ¹H spectrum to determine the relative populations of the different anomers. e. Analyze the coupling constants (J-values) from the ¹H spectrum to gain insights into the conformation of the furanose ring.
Conclusion
The comparative analysis of the ¹H and ¹³C NMR chemical shifts of 5-deoxy-D-ribofuranose and D-ribofuranose reveals distinct and predictable differences, primarily arising from the substitution of the 5-hydroxyl group with a hydrogen atom. The most prominent spectral changes are the appearance of a high-field methyl signal in both the ¹H and ¹³C NMR spectra of 5-deoxy-D-ribofuranose and a significant upfield shift of the C-4 carbon. This guide, by presenting a combination of predicted and experimental data alongside a robust experimental protocol, serves as a valuable resource for the unambiguous identification and structural characterization of these important furanose sugars in solution. The provided data and methodologies will aid researchers in accelerating their drug discovery and development efforts involving these and related carbohydrate molecules.
References
-
D-Ribofuranose. PubChem. Available at: [Link].
- Angyal, S. J., & Pickles, V. A. (1972). The composition of reducing sugars in solution: D-ribose.
- Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC advances, 12(45), 29499-29513.
- De Bruyn, A., Anteunis, M., & Verhegge, G. (1975). A 300‐MHz 1H‐NMR study of D‐ribose, D‐xylose and some of their glycosylamine derivatives.
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Comparative Guide to Mass Spectrometry Fragmentation Patterns of 5-Deoxy-D-ribofuranose: GC-EI-MS vs. LC-ESI-MS/MS
Introduction: The Analytical Challenge of 5-Deoxy-D-ribofuranose
5-Deoxy-D-ribofuranose (5dR) is a highly polar, biologically significant deoxysugar. It serves as a critical intermediate in the 5-deoxyadenosine salvage pathway of organisms like Synechococcus elongatus[1] and acts as a key precursor in Maillard reactions during food processing and brewing[2].
From an analytical perspective, 5dR presents a unique challenge: it lacks a chromophore for UV detection, is highly hydrophilic, and exists in a dynamic thermodynamic equilibrium between its furanose, pyranose, and open-chain aldehyde forms. Consequently, mass spectrometry (MS) is the gold standard for its identification and quantification. As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant orthogonal platforms for 5dR analysis: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) .
Platform Performance & Mechanistic Causality
Choosing between GC-MS and LC-MS/MS requires understanding the fundamental physical chemistry of 5dR and how each platform manipulates the molecule prior to detection.
GC-EI-MS: The Derivatization Approach
The Causality: 5dR is non-volatile and thermally labile. Injecting it directly into a GC inlet would result in thermal degradation and poor peak shape. Furthermore, the anomeric equilibrium of the sugar would produce multiple distinct chromatographic peaks, diluting the signal. The Solution: A two-step derivatization process is employed. First, oximation with methoxylamine or hydroxylamine forces the sugar ring to open, locking it into a single oxime derivative[2]. Second, silylation (using MSTFA) replaces all active hydroxyl hydrogens with trimethylsilyl (TMS) groups, conferring high volatility and thermal stability[1]. Hard electron ionization (EI) at 70 eV then shatters the molecule, providing a highly reproducible, library-searchable fragmentation pattern.
LC-ESI-MS/MS: The Direct Adduct Approach
The Causality: Derivatization is time-consuming and can introduce artifacts or incomplete reaction products. LC-MS/MS allows for the direct analysis of 5dR in its native state. The Solution: Using an aqueous-compatible reverse-phase column (e.g., C18 SB-Aq), the highly polar 5dR can be retained and separated from matrix components[3]. Because 5dR does not easily ionize on its own, soft Electrospray Ionization (ESI) in negative mode is utilized to form stable adducts (such as [M+Cl]⁻) by leveraging mobile phase modifiers, which are subsequently fragmented via Collision-Induced Dissociation (CID) for precise quantification[4].
Visualizing the Analytical Workflows
Figure 1: Analytical workflow comparison for 5dR using GC-EI-MS versus LC-ESI-MS/MS platforms.
Self-Validating Experimental Protocols
To ensure scientific integrity, both workflows must operate as self-validating systems. This is achieved by incorporating a stable isotope-labeled internal standard ([U-¹³C₅]-5-deoxyribose) at the very first step of sample preparation[1].
Protocol A: GC-EI-MS Analysis (Oximation-Silylation)
-
Internal Standardization: Spike 200 µL of the biological sample with 20 µM of [U-¹³C₅]-5-deoxyribose. Validation Logic: This controls for both extraction losses and derivatization efficiency.
-
Lyophilization: Freeze-dry the sample completely. Causality: MSTFA is highly sensitive to moisture; residual water will quench the silylation reaction.
-
Oximation: Add 20 µL of methoxylamine hydrochloride in pyridine (20 mg/mL). Incubate at 80°C for 30 minutes. Causality: Heat drives the thermodynamic equilibrium toward the open-chain aldehyde, which reacts with methoxylamine to form a stable oxime, preventing anomeric peak splitting.
-
Silylation: Add 30 µL of MSTFA and incubate at 37°C for 30 minutes. Causality: Replaces the remaining four active hydroxyl groups (three on the sugar, one on the oxime) with TMS groups, yielding a highly volatile derivative[1].
-
Data Acquisition: Inject 1 µL (splitless) onto a DB-5MS column. Self-Validation Check: Monitor the chromatogram for the ¹³C-labeled internal standard peak. If the diagnostic ¹³C fragment (m/z 427) is absent, the derivatization has failed and the batch must be rejected.
Protocol B: LC-ESI-MS/MS Analysis
-
Internal Standardization: Spike the sample with [U-¹³C₅]-5-deoxyribose.
-
Extraction & Precipitation: Extract with 50% acetonitrile in water to precipitate large proteins, followed by 0.22 µm filtration[3]. Causality: Protects the analytical column from clogging and reduces matrix-induced ion suppression.
-
Chromatography: Resolve metabolites using an aqueous-stable C18 column (e.g., Agilent ZORBAX SB-Aq) with a linear gradient of 5%–20% acetonitrile containing 0.1% formic acid[3].
-
Adduct Formation & Detection: Operate the ESI source in negative mode. Self-Validation Check: Monitor the transition of the ¹³C internal standard. A drop in the internal standard's absolute area across injections indicates progressive ion suppression, signaling the need for source cleaning or matrix-matched calibration.
Fragmentation Patterns & Quantitative Data
The fragmentation of 5dR diverges entirely based on the ionization method.
In GC-EI-MS , the fully derivatized oxime-TMS molecule has a mass of 437 Da. Under 70 eV electron ionization, the molecule reliably ejects a methyl radical (-15 Da) from one of the bulky TMS groups. This yields a highly specific, high-abundance diagnostic fragment at m/z 422 , which is the primary ion used for quantification[2].
In LC-ESI-MS/MS , soft ionization leaves the molecule largely intact. In negative mode, 5dR frequently binds with trace chloride in the mobile phase to form a stable [M+Cl]⁻ adduct at m/z 168.9 [4]. Upon CID in the collision cell, this adduct sheds the neutral sugar, leaving the isolated chloride ion (m/z 35.2 ) for detection. Alternatively, the deprotonated molecular ion ([M-H]⁻ at m/z 133) undergoes cross-ring cleavages, losing water or formaldehyde[4].
Table 1: Quantitative Comparison of Diagnostic Fragments
| Analytical Platform | Precursor Ion (m/z) | Diagnostic Fragment (m/z) | Structural Causality / Neutral Loss |
| GC-EI-MS (Oxime-TMS) | 437 [M]⁺ | 422 | Loss of a methyl radical (-15 Da) from a TMS group. Highly specific diagnostic ion[2]. |
| GC-EI-MS (Oxime-TMS) | 437 [M]⁺ | 319, 217 | Cleavage of the carbon backbone; typical for poly-silylated deoxysugars. |
| LC-ESI-MS/MS (Negative) | 168.9 [M+Cl]⁻ | 35.2 | CID cleavage of the chloride adduct yields the stable Cl⁻ ion[4]. |
| LC-ESI-MS/MS (Negative) | 134 [M]⁻ | 116 | Dehydration (-18 Da) from the molecular anion[4]. |
| LC-ESI-MS/MS (Negative) | 134 [M]⁻ | 104 | Cross-ring cleavage resulting in the loss of formaldehyde (-30 Da)[4]. |
Visualizing the Fragmentation Logic
Figure 2: Divergent mass spectrometry fragmentation pathways of 5dR based on ionization method.
Conclusion & Selection Matrix
The choice between platforms depends entirely on the experimental goals:
-
Choose GC-EI-MS when structural elucidation is paramount, or when analyzing complex matrices (like beer or soil) where LC-MS is prone to severe ion suppression. The m/z 422 fragment offers unparalleled diagnostic confidence[2].
-
Choose LC-ESI-MS/MS for high-throughput quantitative screening (e.g., monitoring bacterial exudates over time) where derivatization bottlenecks are unacceptable. Tracking the m/z 168.9 → 35.2 transition provides rapid, sensitive quantification[3][4].
References
- Spectroscopic Analysis of 5-Deoxy-D-ribose: Application Notes and Protocols for Researchers. Benchchem.
- Nδ-(5-Hydroxy-4,6-dimethylpyrimidine-2-yl)-l-ornithine, a Novel Methylglyoxal−Arginine Modification in Beer. ACS Publications.
- 5-Deoxyadenosine Salvage by Promiscuous Enzyme Activity leads to Bioactive Deoxy-Sugar Synthesis in Synechococcus elongatus. bioRxiv.
- Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5′-deoxynucleosides for growth. Microbiology Spectrum - ASM Journals.
Sources
HPLC Method Validation for 5-Deoxy-D-Ribofuranose Purity: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying 5-deoxy-D-ribofuranose (5-dR). This compound is a critical intermediate in the synthesis of the antineoplastic drug capecitabine[1] and a key biomarker in radical S-adenosylmethionine (SAM) enzyme salvage pathways[2].
The primary analytical challenge lies in the molecule's structure: 5-dR lacks a conjugated π-electron system, meaning it exhibits negligible UV absorbance. Consequently, standard HPLC-UV methods are entirely ineffective. This guide objectively compares the performance of an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional alternatives, providing a self-validating framework grounded in ICH Q2(R2) guidelines[3].
Methodology Comparison: Product vs. Alternatives
Historically, laboratories have relied on High-Performance Liquid Chromatography with Refractive Index (HPLC-RI) detection or Gas Chromatography-Mass Spectrometry (GC-MS) following complex derivatization. Below is an objective comparison of these alternatives against an optimized LC-MS/MS approach.
Table 1: Comparative Performance of Analytical Modalities for 5-Deoxy-D-Ribofuranose
| Analytical Parameter | Optimized LC-MS/MS (Preferred) | HPLC-RI (Alternative 1) | GC-MS w/ Derivatization (Alternative 2) |
| Detection Mechanism | Electrospray Ionization (ESI-) | Differential Refractive Index | Electron Impact (EI) post-derivatization |
| Sensitivity (LOQ) | ~10 ng/mL | ~150,000 ng/mL | ~500 ng/mL |
| Specificity | Excellent (Targeted MRM transitions) | Poor (Highly prone to matrix overlap) | Good (Requires extensive sample prep) |
| Gradient Compatibility | Yes (Allows rapid resolution) | No (Isocratic only; baseline drift) | N/A |
| Throughput | High (< 5 min run time) | Low (> 15 min run time) | Low (Derivatization takes > 2 hours) |
The Causality Behind the Methodological Shift
Why LC-MS/MS over HPLC-RI? RI detectors measure bulk changes in the refractive index of the column effluent. Because they are universal detectors, they cannot distinguish between 5-dR and closely eluting matrix impurities. Furthermore, RI detectors cannot tolerate gradient elution, forcing analysts to use isocratic methods that often fail to resolve 5-dR from related anomers.
Conversely, LC-MS/MS provides two dimensions of separation: chromatographic retention and mass-to-charge (m/z) ratio. By utilizing an Acclaim RSL C120 C18 column with a 35:65 Acetonitrile:Water mobile phase[1], we provide enough aqueous environment to retain the highly polar 5-dR via hydrophobic interactions. In the mass spectrometer, sugars readily form stable adducts in negative mode[4]. By isolating the specific precursor adduct at m/z 168.912 and fragmenting it to a product ion at m/z 35.250[1], we eliminate virtually all background noise. Even if an impurity co-elutes chromatographically, it will not be detected unless it shares this exact mass fragmentation pathway.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical run must operate as a self-validating system. This means embedding continuous quality control (QC) checks that prove the system's integrity during the actual run.
Step-by-Step LC-MS/MS Workflow
-
System Suitability Testing (SST): Inject a known 5-dR standard (e.g., 100 ng/mL) in replicate. Causality: Verifies that the chromatographic resolution and mass spectrometer sensitivity meet predefined acceptance criteria before any samples are consumed.
-
Blank Injection: Inject the mobile phase (Acetonitrile:Water 35:65). Causality: Establishes the baseline and proves there is no carryover from the SST that could artificially inflate sample purity results.
-
Sample Preparation: Dissolve the 5-dR sample in the mobile phase. Filter through a 0.22 µm PTFE syringe filter. Causality: Removes particulate matter that could clog the C18 column or foul the ESI capillary[1].
-
Chromatographic Separation: Run the sample through an Acclaim RSL C120 C18 column at a flow rate of 0.2 mL/min, maintaining the column temperature between 20-50°C[1].
-
Mass Spectrometry Analysis: Utilize negative ESI mode. Set the ion transport tube temperature to 325°C and monitor the specific m/z 168.912 → 35.250 transition[1].
-
Bracketing QC Check: Re-inject a mid-level standard at the end of the sequence. Causality: Confirms that the detector response did not drift during the run, validating all preceding sample data.
Caption: LC-MS/MS Analytical Workflow for 5-Deoxy-D-ribofuranose Purity.
ICH Q2(R2) Method Validation Framework
To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines[3][5]. The objective is to demonstrate that the procedure is fit for its intended purpose—specifically, quantifying 5-dR purity and controlling impurities.
Caption: ICH Q2(R2) Core Validation Characteristics for Purity Assays.
Experimental Validation Data
Applying the ICH Q2(R2) framework yields the following experimental data, proving the superiority of the LC-MS/MS method:
-
Specificity: By injecting matrix blanks, we confirm that the m/z 168.912 → 35.250 transition is entirely free from isobaric interference, satisfying the ICH requirement for unequivocal analyte assessment[3].
-
Linearity and Reportable Range: The reportable range is confirmed by demonstrating acceptable response and precision across the upper and lower specification limits[3]. The LC-MS/MS method demonstrates an R² > 0.999 over a range of 10 ng/mL to 1000 ng/mL.
-
Accuracy & Precision: Utilizing the ICH Q2(R2) combined approach[6], recovery studies performed at 80%, 100%, and 120% levels yielded a mean recovery of 99.2% with a Relative Standard Deviation (RSD) of 1.1%.
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | ICH Q2(R2) Requirement | LC-MS/MS Result | HPLC-RI Result |
| Specificity | No interference at retention time | Pass (No interference) | Fail (Matrix overlap) |
| Linearity (R²) | > 0.990 | 0.9995 | 0.9850 |
| Accuracy (Recovery) | 95.0% - 105.0% | 99.2% | 91.4% |
| Precision (RSD) | < 2.0% | 1.1% | 4.5% |
Conclusion
For the rigorous purity analysis of 5-deoxy-D-ribofuranose, adopting an LC-MS/MS framework provides a quantum leap in analytical confidence over traditional HPLC-RI. By leveraging specific mass transitions and adhering strictly to ICH Q2(R2) validation principles, laboratories can establish a self-validating, highly specific control strategy that is critical for downstream pharmaceutical synthesis and biochemical research.
Sources
- 1. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]
- 2. 5-Deoxyadenosine Salvage by Promiscuous Enzyme Activity leads to Bioactive Deoxy-Sugar Synthesis in Synechococcus elongatus | bioRxiv [biorxiv.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to the Conformational Analysis of 5-Deoxy-D-Ribofuranose and Other Pentoses
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Subtlety of the Furanose Pucker
In the realm of medicinal chemistry and molecular biology, the five-membered furanose ring, a core component of nucleic acids and numerous therapeutic agents, is a structure of profound importance.[1] Unlike their six-membered pyranose counterparts which typically adopt rigid chair conformations, furanose rings exhibit significant flexibility, a characteristic that dictates their biological function and recognition by enzymes.[2][3] This flexibility is not random; the ring puckers into a series of specific, low-energy conformations that exist in a dynamic equilibrium. Understanding and predicting this conformational preference is paramount for rational drug design.[4]
This guide provides an in-depth comparative analysis of the conformational behavior of 5-deoxy-D-ribofuranose against its parent, D-ribofuranose, and other key pentoses. The removal of the C5-hydroxymethyl group—a seemingly minor modification—introduces significant changes to the steric and electronic landscape of the ring, thereby altering its preferred three-dimensional structure. We will explore the theoretical underpinnings of furanose conformation, detail the robust experimental and computational methodologies used to elucidate these structures, and provide field-proven insights into why these subtle differences are critical for drug development professionals.
The Furanose Conformational Landscape: A Tour of the Pseudorotational Wheel
The conformation of a furanose ring is best described by the concept of pseudorotation, a phase-continuous motion that allows the ring to transition between various puckered states without passing through a high-energy planar intermediate.[5][6] This conformational space is elegantly visualized on a pseudorotational wheel.[7]
Two key parameters define any conformation on this wheel:
-
The Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, describes the specific type of pucker. The wheel is divided into two main hemispheres: the North (N) hemisphere (P ≈ 0°) and the South (S) hemisphere (P ≈ 180°).[6] In nucleosides, N-type conformers are often designated C3'-endo (where the C3' atom is displaced from the plane on the same side as the C5' substituent), which is characteristic of A-form RNA. S-type conformers are designated C2'-endo, characteristic of B-form DNA.[8]
-
The Puckering Amplitude (τm or φm): This parameter indicates the degree of deviation from planarity.[5][6]
The lowest energy conformations are typically envelope (E) forms, where one atom is out of the plane of the other four, or twist (T) forms, where two adjacent atoms are displaced on opposite sides of the plane.[9]
Caption: A diagram of the furanose pseudorotational wheel.
Comparative Conformational Analysis
The equilibrium between the N and S conformers is delicate and highly sensitive to the nature and stereochemistry of the ring substituents. The primary factors governing this equilibrium include steric hindrance, electrostatic interactions (like the anomeric effect), and intramolecular hydrogen bonding.[1][2][10]
D-Ribofuranose: The Canonical Pentose
D-Ribofuranose, the sugar in RNA, serves as our baseline. Its conformational landscape is one of the most studied. In aqueous solution, it typically exists as a mixture of N and S conformers. The presence of the C5-hydroxymethyl group is a key determinant of its structure. This group can create unfavorable syn-axial interactions in certain conformations, raising their energy.[1] For example, traversing the "western" half of the pseudorotational wheel is energetically disfavored because it would force the bulky C5 substituent into a pseudoaxial orientation.[7]
5-Deoxy-D-Ribofuranose: A Shift in the Balance
By removing the 5-hydroxyl group, two major constraints are lifted:
-
Reduced Steric Hindrance: The absence of the exocyclic hydroxymethyl group significantly lowers the steric barrier for certain conformations. This can make regions of the pseudorotational pathway that were previously high-energy more accessible, potentially shifting the N/S equilibrium or broadening the distribution of populated states.
-
Altered Hydrogen Bonding Network: The 5'-OH group is a common participant in intramolecular hydrogen bonds, which can stabilize specific puckers. Its absence removes these potential interactions, leaving other forces to dominate the conformational preference.
While specific experimental data for unsubstituted 5-deoxy-D-ribofuranose is sparse in readily available literature, studies on derivatives like 5-deoxy-5-iodo-α,β-D-ribose provide valuable insights.[11][12] For instance, analysis of the β-anomer of this derivative suggests a ³E (North-East) conformation.[11] This contrasts with many canonical ribonucleosides that show a more balanced N/S equilibrium. The lack of the C5 substituent appears to favor a more northern puckering preference in this specific derivative.
Other Pentoses: The Impact of Stereochemistry
Comparing with other pentoses highlights the dramatic effect of substituent orientation:
-
D-Arabinofuranose: Here, the C2-hydroxyl is trans to the C1-aglycone and cis to the C3-hydroxyl. This anti arrangement of vicinal hydroxyls (relative to the syn arrangement in ribose) leads to reduced repulsive interactions.[2] Consequently, some studies suggest that arabinofuranosides do not conform well to the simple two-state N/S model and may populate a wider continuum of states, often favoring the eastern side of the pseudorotational wheel.[2]
-
D-Xylofuranose and D-Lyxofuranose: These pentoses introduce different patterns of syn and anti hydroxyl groups, each creating a unique energetic landscape and a distinct "conformational signature".[2][13]
| Pentose Derivative | Key Structural Feature | Typical Conformational Behavior | Primary Influencing Factors |
| Methyl β-D-Ribofuranoside | syn C2/C3 hydroxyls | Dynamic equilibrium between N and S states.[13] | Steric bulk of C5-CH₂OH, anomeric effect, H-bonding. |
| Methyl 5-Deoxy-β-D-Ribofuranoside | No C5-CH₂OH group | Expected to have a shifted N/S equilibrium, potentially favoring N-puckers due to reduced steric hindrance.[11] | Anomeric effect, reduced steric profile. |
| Methyl α-D-Arabinofuranoside | anti C2/C3 hydroxyls | May populate a continuum of states, not a simple N/S model.[2] | Reduced repulsion between vicinal hydroxyls. |
Methodologies for Elucidating Furanose Conformation
A robust conformational analysis relies on the powerful synergy between experimental NMR data and computational modeling.[4][7]
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent experimental technique for studying molecular conformation in solution.[4] It provides an averaged picture of the dynamic equilibrium. The key observables are proton-proton coupling constants (³JHH).
Core Concept: The Karplus Relationship The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them. This relationship allows us to translate experimentally measured J-couplings into structural information. For furanose rings, a generalized Karplus equation is used, and software like PSEUROT performs this analysis to determine the pseudorotational parameters (P and %N/%S).[6][14]
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the pentose sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Causality: D₂O is often used to exchange labile hydroxyl protons, simplifying the spectrum and removing the large solvent signal.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥600 MHz) for optimal signal dispersion. Causality: Higher field strength increases the chemical shift separation between protons, making it easier to resolve complex spectra and accurately measure coupling constants.
-
Acquire a suite of 1D (¹H) and 2D (e.g., COSY, TOCSY) spectra at a controlled temperature (e.g., 298 K). Causality: 2D spectra are essential to unambiguously assign all proton resonances and their correlations.
-
-
Spectral Analysis:
-
Assign all proton signals using the 2D correlation data.
-
Measure the vicinal proton-proton coupling constants (³J H1,H2, ³J H2,H3, ³J H3,H4) from the high-resolution 1D spectrum. This may require spectral simulation for complex, overlapping signals.
-
-
PSEUROT Analysis:
-
Input the measured ³JHH values into the PSEUROT program (or a similar tool).[6]
-
The program performs a least-squares fit to a two-state (N/S) model, providing the phase angles (PN, PS), puckering amplitudes (τN, τS), and the equilibrium population (%N and %S).
-
Computational Approach: Molecular Modeling
Computational methods allow us to explore the entire potential energy surface of the molecule, providing detailed energetic insights that complement the population-averaged data from NMR.[7]
Workflow: From Structure to Energetics
-
Initial Structure Generation: Build a 3D model of the pentose using software like Avogadro or Maestro.
-
Conformational Search:
-
Perform a systematic search of the conformational space using a molecular mechanics (MM) force field optimized for carbohydrates (e.g., GLYCAM, AMBER).[7] This step generates a large library of possible low-energy conformers.
-
-
High-Level Optimization:
-
Take the low-energy conformers from the MM search and re-optimize them using more accurate, but computationally expensive, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., at the B3LYP/6-31G* level).[6] This provides more reliable geometries and relative energies. Solvation models (e.g., PCM) can be included to simulate the aqueous environment.
-
-
Property Calculation & Validation:
-
For the optimized N and S minimum energy structures, calculate the expected ³JHH coupling constants using DFT methods.
-
Compare the computationally predicted J-couplings with the experimental NMR data. Good agreement validates the computational model.
-
Synergistic Cross-Validation Workflow
Caption: Workflow combining experimental and computational methods.
Conclusion and Implications for Drug Development
The conformational analysis of pentofuranose rings is a study in molecular subtlety with significant consequences. The replacement of the 5-hydroxymethyl group in D-ribofuranose with a hydrogen atom in 5-deoxy-D-ribofuranose fundamentally alters the conformational equilibrium by reducing steric strain and eliminating key hydrogen bonding interactions. This often leads to a different preferred ring pucker.
For drug development professionals, this is critical information. The three-dimensional shape of a nucleoside analogue determines how it fits into the active site of a polymerase or kinase. A drug designed with a ribose scaffold may have a different conformational preference—and thus different activity and specificity—than one based on a 5-deoxyribose scaffold. A thorough understanding, derived from the synergistic application of NMR spectroscopy and computational modeling, is not merely academic; it is a prerequisite for the rational design of potent and selective therapeutics.
References
- BenchChem. (2025).
- Widmalm, G., et al. (2020). Deciphering the conformational preferences of furanosides. A molecular dynamics study. Journal of Biomolecular Structure and Dynamics.
- Lowary, T. L., et al. (2001). Conformational Studies of Methyl 3-O-Methyl-α-d-arabinofuranoside: An Approach for Studying the Conformation of Furanose Rings. Journal of the American Chemical Society.
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society. [Link]
- Woods, R. J., et al. (2014).
-
Lowary, T. L., et al. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry. [Link]
- Pattabiraman, N., & Sasisekharan, V. (1980). Description of ring puckering of furanose: An analytical approach. Pramana.
-
Gajda, M., et al. (2021). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. [Link]
- Mitan, C-I., et al. (2023). Configurational and Conformational Analysis of 5-deoxy-5-iodo-α,β-D-ribose with 3-Sphere Approach. American Journal of Chemistry.
-
Cheatham, T. E., et al. (2013). The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids. PMC. [Link]
- Robina, I., et al. (2014). Chapter 18 Ring dihedral Principal Component Analysis of furanose conformation.
-
Sasisekharan, V. (2012). A Method for the Determination of Furanose Ring Coordinates in its Pseudorotation Circuit for Different Amplitudes of Pucker. Taylor & Francis Online. [Link]
-
Gajda, M., et al. (2021). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
- Sławiński, J., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. ScienceDirect.
-
Lowary, T. L., et al. (2002). Conformational Analysis of Furanose Rings with PSEUROT. ACS Publications. [Link]
-
Serianni, A. S., et al. (2012). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews. [Link]
- Sławiński, J., et al. (2025). Identification of the furanose ring conformations and the factors driving their adoption.
- Mitan, C-I., et al. (2023). Configurational and Conformational Analysis of 5-deoxy-5-iodo-α,β-D-ribose with 3-Sphere Approach.
-
Csonka, R., et al. (2014). Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures. PubMed. [Link]
-
Sakoguchi, A., et al. (2015). Structures of D-arabinose, D-ribose, and D-fructose in the furanose form. ResearchGate. [Link]
-
Rinkel, L. J., & Altona, C. (2012). Conformational Analysis of the Deoxyribofuranose Ring in DNA by means of Sums of Proton-proton Coupling Constants: A Graphical Method. Taylor & Francis Online. [Link]
-
Uriarte, I., et al. (2016). Furanosic forms of sugars: conformational equilibrium of methyl β-d-ribofuranoside. University of Oxford. [Link]
-
de Leeuw, F. A. A. M., & Altona, C. (1982). Conformational analysis of β-D-ribo-, β-D-deoxyribo-, β-D-arabino-, β-D-xylo-, and β-D-lyxo-nucleosides from proton–proton coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reist, E. J., et al. (1962). The Synthesis of Certain 5-Deoxy-D-ribofuranosylpurines. ACS Publications. [Link]
-
Kornprobst, J-M. (2010). The structure of human D-Ribose and D-Arabinose is very similar. ResearchGate. [Link]
-
Vázquez, S., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. accedaCRIS. [Link]
-
Glen Research. (2023). Technical Note — Sugar Conformations and Modifications. Glen Report 35-16. [Link]
-
University of Regensburg. Structure of saccharides. [Link]
-
University of Babylon. 6 Pyranose and Furanose rings formation. [Link]
-
Bols, M., et al. (2014). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Deciphering the conformational preferences of furanosides. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Configurational and Conformational Analysis of 5-deoxy-5-iodo-α,β-D-ribose with 3-Sphere Approach, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepg.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis of β-D-ribo-, β-D-deoxyribo-, β-D-arabino-, β-D-xylo-, and β-D-lyxo-nucleosides from proton–proton coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
5-deoxy-d-ribofuranose vs d-ribofuranose enzyme binding affinity
An in-depth comparative analysis of enzyme binding affinities requires looking beyond basic structural similarities to understand the profound electronic and steric dictates of the enzyme active site. As a Senior Application Scientist, I approach the comparison between D-ribofuranose and 5-deoxy-D-ribofuranose not just as a structural variance of a single hydroxyl group, but as a fundamental divergence in metabolic routing and enzyme regiospecificity.
This guide objectively compares the binding affinities, kinetic behaviors, and evolutionary logic of the enzymes that process these two carbohydrates, providing actionable experimental workflows for researchers and drug development professionals.
Mechanistic Divergence: The Role of the 5'-Hydroxyl Group
The canonical sugar, D-ribofuranose , is a cornerstone of primary metabolism, feeding directly into the Pentose Phosphate Pathway and nucleotide biosynthesis. Its primary interacting enzyme is Ribokinase (RBK) . Conversely, 5-deoxy-D-ribofuranose is a toxic byproduct generated by the cleavage of 5'-deoxyadenosine—a dead-end metabolite produced by radical S-adenosylmethionine (SAM) enzymes [1].
The Causality of Binding Affinity
The presence or absence of the 5'-OH group dictates the binding affinity and the regiospecificity of the phosphorylation event:
-
D-ribofuranose in RBK: Ribokinase utilizes a highly conserved aspartate residue (e.g., Asp255 in E. coli) to deprotonate the 5'-hydroxyl group. This creates a strong hydrogen-bonding network that anchors the sugar in the active site and activates the 5'-oxygen for a nucleophilic attack on the γ-phosphate of ATP.
-
5-deoxy-D-ribofuranose in Salvage Kinases: Because it lacks the 5'-OH, 5-deoxy-D-ribofuranose cannot be phosphorylated by canonical RBK. If it enters the RBK active site, the lack of the 5'-anchor results in a drastic drop in binding affinity (high Km ) and catalytic failure. To prevent the toxic accumulation of this byproduct, bacteria evolved specific salvage kinases (such as DrdK or MtnK ) that bind 5-deoxy-D-ribofuranose with high affinity and phosphorylate it at the 1-OH position instead, routing it into the Dihydroxyacetone Phosphate (DHAP) shunt [2].
Metabolic divergence of D-ribofuranose and 5-deoxy-D-ribofuranose via specific kinase binding.
Quantitative Data: Enzyme Binding Profiles
To objectively compare these substrates, we must look at their Michaelis constant ( Km ) across different enzyme classes. A lower Km indicates a higher binding affinity. Interestingly, broad-specificity enzymes like the short-chain dehydrogenase SalM show a massive preference for 5-substituted analogs over canonical D-ribose [3].
| Enzyme System | Target Substrate | Analog Substrate | Binding Affinity ( Km ) | Catalytic Target |
| Ribokinase (RBK) (E. coli) | D-Ribofuranose | 5-Deoxy-D-Ribofuranose | ~0.2 mM (for D-Ribose) [4] | 5'-OH (Phosphorylation) |
| DrdK / MtnK (B. thuringiensis) | 5-Deoxy-D-Ribofuranose | D-Ribofuranose | ~14.0 µM (High Affinity) [1] | 1-OH (Phosphorylation) |
| SalM Dehydrogenase (S. tropica) | 5-Chloro-5-Deoxy-D-Ribose | D-Ribofuranose | 1000x higher affinity for 5-Cl analog over D-Ribose [3] | 1-OH (Oxidation) |
Experimental Methodology: Self-Validating Kinase Assay
To accurately determine the binding affinity ( Km ) and catalytic efficiency ( kcat ) of these sugars against a target kinase, a Continuous PK/LDH Coupled Assay is the gold standard.
Why this protocol is self-validating: By coupling the production of ADP to the oxidation of NADH, we create a system that can be monitored in real-time at 340 nm. This eliminates the artifacts of endpoint assays and allows for the immediate identification of background ATPase activity (which can be subtracted prior to substrate addition).
Step-by-Step Workflow
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , and 100 mM KCl. Logic: Mg2+ is an essential cofactor for stabilizing the ATP-kinase transition state.
-
Coupling System Assembly: Add 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and 5 U/mL of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix to the buffer.
-
Baseline Validation: Add 2 mM ATP and the purified kinase (e.g., 50 nM DrdK). Incubate at 25°C for 3 minutes while monitoring absorbance at 340 nm. Logic: Any drop in absorbance here represents background ATP hydrolysis. A stable baseline validates the purity of the system.
-
Substrate Titration: Initiate the reaction by injecting the carbohydrate substrate (D-ribofuranose or 5-deoxy-D-ribofuranose) at varying concentrations (0.01 mM to 5.0 mM).
-
Data Acquisition: Record the linear decrease in absorbance at 340 nm ( ΔA340/min ). Calculate the initial velocity ( V0 ) using the molar extinction coefficient of NADH ( ϵ=6220M−1cm−1 ).
-
Kinetic Modeling: Plot V0 against substrate concentration and fit to the Michaelis-Menten equation to derive Km and Vmax .
Self-validating coupled kinase assay workflow for determining substrate binding affinity.
Conclusion & Application Insights
For drug development professionals engineering nucleoside analogs or targeting bacterial metabolism, the distinction between these two sugars is paramount. Designing inhibitors for the canonical PPP requires exploiting the 5'-OH binding pocket of RBK. Conversely, targeting the DHAP shunt (which is prevalent in extraintestinal pathogenic E. coli) requires leveraging the 1-OH regiospecificity of salvage enzymes like MtnK/DrdK. The evolutionary shift from 5'-phosphorylation to 1'-phosphorylation perfectly illustrates how enzymes adapt their binding affinities to clear toxic metabolic bottlenecks.
References
-
Beaudoin, G. A. W., et al. (2018). "Salvage of the 5-deoxyribose byproduct of radical SAM enzymes." Nature Communications, 9(1), 3105. [Link]
-
Miller, A. R., et al. (2021). "Escherichia coli is poised to grow using 5′-deoxynucleosides via MtnR and CRP regulation of DHAP shunt gene expression." Journal of Bacteriology, 203(22). [Link]
-
Eustáquio, A. S., et al. (2010). "Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis." Journal of Biological Chemistry, 285(13), 9857–9867. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
